2-Nitrophenyl stearate
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFUYZAMTVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401505 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-27-0 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2-Nitrophenyl stearate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific physical and chemical properties and experimental protocols for 2-Nitrophenyl stearate (B1226849) (CAS 104809-27-0) is limited. This guide provides the available data for 2-Nitrophenyl stearate and supplements it with comprehensive information on its closely related isomer, 4-Nitrophenyl stearate (CAS 14617-86-8), which is widely used and documented in scientific literature. The functional similarity as a lipase (B570770) substrate makes the data for the 4-nitro isomer a valuable reference.
Core Physical and Chemical Properties
While detailed experimental data for this compound is scarce, some fundamental properties are known. For a broader understanding, these are presented alongside the well-documented properties of 4-Nitrophenyl stearate.
| Property | This compound | 4-Nitrophenyl stearate |
| CAS Number | 104809-27-0[1] | 14617-86-8[2][3] |
| Molecular Formula | C₂₄H₃₉NO₄[1] | C₂₄H₃₉NO₄[2][3] |
| Molecular Weight | 405.57 g/mol [1] | 405.57 g/mol [2][3] |
| Physical Form | Not specified | Powder[2] |
| Solubility | Not specified | Chloroform: 100 mg/mL, clear to slightly hazy, colorless to light yellow[2] |
| Storage Temperature | Not specified | -20°C[2] |
Synthesis and Characterization
A general method for the synthesis of nitrophenyl esters involves the esterification of the corresponding nitrophenol with stearic acid. A common laboratory-scale synthesis is the Fischer esterification, which involves reacting stearic acid with the desired nitrophenol in the presence of an acid catalyst.
General Synthesis Workflow:
Caption: General synthesis workflow for nitrophenyl stearates.
Experimental Protocols: Lipase and Esterase Activity Assays
Nitrophenyl stearates are widely used as chromogenic substrates for the determination of lipase and esterase activity. The enzymatic hydrolysis of the ester bond releases nitrophenol, which is a colored compound that can be quantified spectrophotometrically. The following is a generalized protocol based on the use of 4-Nitrophenyl stearate.
Principle of the Assay:
The lipase or esterase catalyzes the hydrolysis of the nitrophenyl stearate ester bond. This reaction releases stearic acid and either 2-nitrophenol or 4-nitrophenol. In an alkaline buffer, the released nitrophenol is deprotonated to form the nitrophenolate ion, which has a distinct yellow color and a strong absorbance at a specific wavelength (typically around 405-410 nm for 4-nitrophenolate). The rate of increase in absorbance is directly proportional to the enzymatic activity.
Experimental Workflow for Lipase/Esterase Assay:
Caption: Standard workflow for a lipase/esterase activity assay.
Biological Activity and Applications
This compound, like its 4-nitro isomer, is primarily utilized as a biochemical reagent in research settings.[4] Its main application is as a substrate for various lipolytic enzymes.
-
Enzyme Characterization: It serves as a tool to study the activity and kinetics of lipases and esterases from various sources. The hydrolysis of this substrate can be used to screen for novel enzymes, optimize reaction conditions (e.g., pH, temperature), and determine substrate specificity.
-
Drug Discovery: In the context of drug development, it can be used to screen for inhibitors of specific lipases that may be targets for therapeutic intervention, for example, in metabolic disorders.
Currently, there is no widely documented direct involvement of this compound in specific cellular signaling pathways. Its utility lies in its role as a tool to study the enzymes that may be involved in such pathways.
Safety Information
| Hazard Information (for 4-Nitrophenyl stearate) | |
| GHS Pictogram | GHS07 (Exclamation mark)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H317: May cause an allergic skin reaction.[2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Nitrophenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 2-Nitrophenyl stearate (B1226849). The document details experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in the effective production and isolation of this compound.
Introduction
2-Nitrophenyl stearate is a long-chain fatty acid ester of significant interest in various research and development applications, including its use as a chromogenic substrate for the detection and characterization of lipases and esterases. The presence of the nitrophenyl group allows for spectrophotometric monitoring of enzyme activity. The synthesis and subsequent purification of this compound are critical steps to ensure its suitability for these sensitive assays. This guide outlines the most common and effective methods for its preparation and purification.
Synthesis of this compound
The synthesis of this compound can be approached through several established esterification methods. The choice of method may depend on the available starting materials, desired yield, and the scale of the reaction. Three primary synthetic routes are detailed below.
This direct esterification method involves the reaction of stearic acid with 2-nitrophenol (B165410) in the presence of an acid catalyst.[1][2][3] The reaction is driven to completion by the removal of water, often through azeotropic distillation.[1]
Experimental Protocol:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water (approximately 2 mL per gram of stearic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically considered complete when water no longer collects.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
This method involves the conversion of stearic acid to the more reactive stearoyl chloride, which then readily reacts with 2-nitrophenol to form the desired ester.[4][5] This is often a high-yield approach.
Experimental Protocol:
Part A: Synthesis of Stearoyl Chloride [4]
-
Reactant Setup: In a flask equipped with a stirrer and a gas outlet, place stearic acid (1 equivalent).
-
Reagent Addition: Slowly add thionyl chloride (1.5 to 2 equivalents) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture gently under reflux until the evolution of HCl and SO2 gases ceases.
-
Purification: The excess thionyl chloride can be removed by distillation. The resulting crude stearoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part B: Synthesis of this compound
-
Reactant Setup: In a flask equipped with a stirrer, dissolve 2-nitrophenol (1 equivalent) and a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents), in an aprotic solvent like dichloromethane (B109758) or diethyl ether.
-
Reagent Addition: Cool the solution in an ice bath and slowly add the freshly prepared stearoyl chloride (1 equivalent).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with dilute hydrochloric acid to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
DCC is a widely used coupling agent that facilitates the formation of ester bonds by activating the carboxylic acid.[6][7]
Experimental Protocol:
-
Reactant Setup: In a flask, dissolve stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent such as dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form.[7] Filter off the DCU.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Recrystallization is an effective technique for purifying crystalline solids based on their differential solubility in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the molecule's structure with a long non-polar alkyl chain and a polar nitrophenyl group, solvents of intermediate polarity such as ethanol, acetone, or ethyl acetate (B1210297) are good starting points.[8] A solvent system, such as ethanol-water or hexane-ethyl acetate, may also be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[9]
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A solvent system of hexane (B92381) and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the column.
-
Elution: Begin elution with a low polarity solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Parameter | This compound | 4-Nitrophenyl stearate | Reference |
| Molecular Formula | C₂₄H₃₉NO₄ | C₂₄H₃₉NO₄ | [10][11] |
| Molecular Weight | 405.57 g/mol | 405.57 g/mol | [10][11] |
| Typical Purity Assay | TLC, HPLC | ≥90% (TLC) | [11] |
| Solubility | Soluble in chloroform | Chloroform: 100 mg/mL | [11] |
| Storage Temperature | -20°C | -20°C | [11] |
Visualizations
Caption: General workflows for the synthesis of this compound.
Caption: General workflows for the purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. iajpr.com [iajpr.com]
- 4. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 5. usbio.net [usbio.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitrophenyl stearate | 14617-86-8 | PAA61786 | Biosynth [biosynth.com]
- 11. 4-Nitrophenyl stearate lipase substrate | 14617-86-8 [sigmaaldrich.com]
Navigating the Solubility Landscape of 2-Nitrophenyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitrophenyl stearate (B1226849). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on general principles of organic chemistry and data available for structurally similar compounds. Crucially, this guide also furnishes detailed experimental protocols to empower researchers to determine precise quantitative solubility data in their own laboratory settings.
Understanding Solubility: A Core Physicochemical Property
The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical physicochemical property that profoundly influences its behavior in various biological and chemical systems. For drug development professionals, understanding a compound's solubility is paramount for formulation design, predicting bioavailability, and ensuring consistent performance of a drug product. For researchers, solubility data is essential for designing experiments, preparing stock solutions, and interpreting results in a wide range of assays.
Qualitative Solubility Profile of 2-Nitrophenyl Stearate
This compound, an ester of stearic acid and 2-nitrophenol, is a large, predominantly nonpolar molecule due to the long C18 alkyl chain of the stearate moiety. The presence of the nitro group and the ester linkage introduces some polarity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.
While specific data for this compound is scarce, information on the related isomer, 4-Nitrophenyl stearate, offers some insight. The following table summarizes the available solubility data for this related compound. It is important to note that while indicative, this data should be used with caution as isomeric differences can influence solubility.
Quantitative Solubility Data (for the related compound 4-Nitrophenyl stearate)
| Solvent | Solubility | Temperature | Notes |
| Chloroform | 100 mg/mL | Not Specified | Clear to slightly hazy, colorless to light yellow solution.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 60°C | Requires ultrasonication, warming, and heating to achieve dissolution.[3][4] |
Note: This data is for 4-Nitrophenyl stearate and should be considered as an approximation for this compound. Experimental verification is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, a well-controlled experimental protocol is essential. The following section details the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound in various solvents.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents of interest (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)
Procedure
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh a clean, dry container.
-
Transfer a known volume or mass of the filtered saturated solution to the container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Chromatographic Method (e.g., HPLC-UV):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method as the standards and determine the concentration from the calibration curve.
-
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior and, more importantly, equips researchers with the necessary experimental protocols to generate this critical data. By following the detailed shake-flask methodology, scientists and drug development professionals can obtain accurate and reliable solubility profiles of this compound in various solvents, thereby facilitating informed decisions in their research and development endeavors. The generation and dissemination of such data will be a valuable contribution to the scientific community.
References
2-Nitrophenyl stearate CAS number and molecular weight
This technical guide provides comprehensive information on 2-Nitrophenyl stearate (B1226849), catering to researchers, scientists, and professionals in drug development. The document details its chemical properties, and applications, and provides an exemplary experimental protocol for its use as a chromogenic substrate in enzyme assays.
Chemical Identification and Properties
2-Nitrophenyl stearate is a chemical compound used in research settings, primarily as a substrate for enzymatic assays.
| Property | Value | Citation |
| CAS Number | 104809-27-0 | [1] |
| Molecular Weight | 405.57 g/mol | [2] |
| Chemical Formula | C₂₄H₃₉NO₄ |
Note: While this compound is documented, much of the available literature on nitrophenyl stearates focuses on the 4-nitro isomer (p-nitrophenyl stearate). The information regarding its application as a lipase (B570770) substrate is often generalized from studies using the 4-nitro analog.
Application in Enzyme Assays
Nitrophenyl esters, including this compound, are widely utilized as chromogenic substrates for lipases and esterases. The principle of these assays is based on the enzymatic hydrolysis of the ester bond, which releases a colored nitrophenol product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme activity.
While specific protocols for this compound are not extensively detailed in the literature, a generalized methodology based on the use of its 4-nitro isomer provides a framework for its application.
Exemplary Experimental Protocol: Lipase Activity Assay
This protocol is a generalized procedure for determining lipase activity using a nitrophenyl-stearate substrate. Researchers should optimize the conditions for their specific enzyme and experimental setup.
Objective: To measure the activity of a lipase enzyme by monitoring the hydrolysis of a nitrophenyl-stearate substrate.
Materials:
-
Lipase enzyme solution of unknown activity
-
This compound (or 4-Nitrophenyl stearate)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Organic solvent (e.g., isopropanol) to dissolve the substrate
-
Emulsifier/detergent (e.g., Triton X-100, sodium deoxycholate) to aid substrate solubility in the aqueous buffer
-
Microplate reader or spectrophotometer capable of reading absorbance at a wavelength appropriate for the released nitrophenol (typically around 405-415 nm for p-nitrophenol).
-
96-well microplate or cuvettes
Procedure:
-
Substrate Solution Preparation:
-
Dissolve this compound in a minimal amount of isopropanol (B130326) to create a stock solution.
-
Prepare the working substrate solution by dispersing the stock solution into the assay buffer containing an emulsifier. The final concentration of the substrate and emulsifier needs to be optimized.
-
-
Enzyme Preparation:
-
Prepare serial dilutions of the lipase enzyme in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add a defined volume of the substrate solution to each well.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over a set period. Readings are typically taken every 30 to 60 seconds.
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the rate of the reaction (ΔAbsorbance/Δtime).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the released nitrophenol, c is the concentration, and l is the path length. One unit of lipase activity is often defined as the amount of enzyme that releases 1 µmol of nitrophenol per minute under the specified conditions.
-
Experimental Workflow Diagram
Caption: Workflow for a typical lipase assay using a nitrophenyl-stearate substrate.
Signaling Pathways
Based on the available scientific literature, this compound and related nitrophenyl fatty acid esters are primarily used as synthetic substrates for in vitro enzymatic assays. There is currently no evidence to suggest their involvement in specific cellular signaling pathways. Their utility lies in their ability to act as tools for studying enzyme kinetics and for screening potential enzyme inhibitors in a laboratory setting.
References
The Enzymatic Hydrolysis of 2-Nitrophenyl Stearate: A Chromogenic Substrate for Lipase and Esterase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl stearate (B1226849) (2-NPS) is a valuable tool in enzyme kinetics, serving as a chromogenic substrate for the determination of lipase (B570770) and esterase activity. This long-chain fatty acid ester provides a convenient and continuous spectrophotometric assay for monitoring enzyme activity. The fundamental principle of this assay lies in the enzymatic hydrolysis of the ester bond in 2-NPS, which liberates stearic acid and 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol tautomerizes to the 2-nitrophenolate (B253475) ion, a distinct yellow-colored chromophore that can be quantified by measuring its absorbance, typically around 405-410 nm. The rate of color development is directly proportional to the enzymatic activity. This guide provides a comprehensive overview of the mechanism of action of 2-nitrophenyl stearate, detailed experimental protocols for its use, and a summary of kinetic data for various lipases with long-chain p-nitrophenyl esters.
Mechanism of Action
The enzymatic reaction at the core of the this compound assay is a hydrolysis reaction catalyzed by lipases (EC 3.1.1.3) or esterases (EC 3.1.1.1). These enzymes facilitate the cleavage of the ester linkage between the stearic acid moiety and the 2-nitrophenol group. The reaction proceeds via a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This forms a transient acyl-enzyme intermediate and releases the 2-nitrophenol. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the stearic acid molecule.
The utility of this compound as a substrate stems from the spectral properties of the released 2-nitrophenol. In an aqueous solution with a pH above its pKa, 2-nitrophenol exists in its deprotonated form, 2-nitrophenolate, which exhibits strong absorbance in the visible spectrum, allowing for sensitive detection.
The Advent of Chromogenic Substrates: A Historical and Technical Guide to the Application of 2-Nitrophenyl Stearate in Biochemical Lipase Assays
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the historical applications of 2-nitrophenyl stearate (B1226849) and its analogs in biochemistry, providing a comprehensive overview of their pivotal role in the evolution of enzyme kinetics. This document details the experimental protocols that became the bedrock of lipase (B570770) activity measurement and presents key quantitative data for comparative analysis.
Introduction: A Window into Enzyme Activity
The study of lipases, enzymes that catalyze the hydrolysis of fats, has been fundamental to understanding lipid metabolism and has significant implications in various industrial and pharmaceutical applications. A crucial development in this field was the introduction of chromogenic substrates, which provided a simple and continuous method for monitoring enzyme activity. Among these, p-nitrophenyl esters of long-chain fatty acids, such as 2-nitrophenyl stearate and its more commonly used isomer, 4-nitrophenyl stearate, emerged as invaluable tools. The enzymatic cleavage of these substrates releases p-nitrophenol, a yellow-colored compound whose formation can be readily quantified by spectrophotometry, offering a direct measure of lipase activity.[1][2]
Historical Perspective: From Titration to Spectrophotometry
Prior to the widespread adoption of chromogenic substrates, the determination of lipase activity primarily relied on cumbersome and often discontinuous methods like titrimetry, which measured the release of fatty acids. The quest for more efficient and sensitive assays led to the exploration of synthetic substrates that would yield a colored product upon enzymatic action.
While the use of p-nitrophenyl esters for monitoring enzyme activity dates back to the mid-20th century, with notable work by Hartley and Kilby in 1953 on the kinetics of chymotrypsin (B1334515) using p-nitrophenyl acetate (B1210297), their application to lipases took further development. A seminal contribution to the standardized use of long-chain p-nitrophenyl esters for lipase assays was made by Winkler and Stuckmann in 1979. Their method, utilizing p-nitrophenyl palmitate, provided a reliable and widely adopted protocol that formed the basis for many subsequent studies and modifications.[2][3][4] This spectrophotometric assay offered significant advantages in terms of simplicity, speed, and the ability to perform continuous measurements of enzyme kinetics.[2]
The Chemistry of Detection: Enzymatic Hydrolysis of p-Nitrophenyl Esters
The utility of this compound and its isomers in lipase assays is predicated on a straightforward enzymatic reaction. The lipase catalyzes the hydrolysis of the ester bond, yielding stearic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at a wavelength of approximately 410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.
dot
Caption: Enzymatic hydrolysis of this compound by lipase.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different lipases. This data is essential for comparing substrate specificity and enzyme efficiency.
| Lipase Source | Substrate | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |
| Wild Type | p-Nitrophenyl acetate (C2) | - | 0.42 | - | [5] |
| Wild Type | p-Nitrophenyl butyrate (B1204436) (C4) | - | 0.95 | 0.83 | [5] |
| Wild Type | p-Nitrophenyl octanoate (B1194180) (C8) | - | 1.1 | - | [5] |
| Wild Type | p-Nitrophenyl dodecanoate (B1226587) (C12) | - | 0.78 | - | [5] |
| Wild Type | p-Nitrophenyl palmitate (C16) | - | 0.18 | 0.063 | [5] |
| Bacillus tequilensis | p-Nitrophenyl palmitate (C16) | 4.76 µmol | 400 µmol/mL/min | - | [6] |
Note: Direct kinetic data for this compound is scarce in historical literature; p-nitrophenyl palmitate (C16) is a close and commonly used analog.
Experimental Protocols
This section provides a detailed methodology for a typical lipase assay using a p-nitrophenyl long-chain fatty acid ester, based on historical and contemporary protocols.
I. The Winkler and Stuckmann (1979) Method for Lipase Assay
This foundational method laid the groundwork for many subsequent spectrophotometric lipase assays.
A. Reagents:
-
Substrate Stock Solution: p-Nitrophenyl palmitate (pNPP) dissolved in isopropanol.
-
Buffer: Phosphate (B84403) buffer (pH 7.0).
-
Emulsifying Agents: Sodium deoxycholate and gum arabic.
-
Enzyme Solution: Lipase preparation of unknown activity.
-
Stopping Reagent (optional, for endpoint assays): Sodium carbonate solution.
B. Assay Procedure:
-
Prepare the substrate emulsion by mixing the pNPP stock solution with the phosphate buffer containing sodium deoxycholate and gum arabic.
-
Pre-incubate the substrate emulsion at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the enzyme solution to the substrate emulsion.
-
For a kinetic assay, continuously monitor the increase in absorbance at 410 nm using a spectrophotometer with a temperature-controlled cuvette holder.
-
For an endpoint assay, incubate the reaction mixture for a fixed period, then stop the reaction by adding the sodium carbonate solution. Measure the final absorbance at 410 nm.
-
A blank reaction containing all components except the enzyme should be run to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate the lipase activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol.
References
- 1. scielo.sa.cr [scielo.sa.cr]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. A century of enzyme kinetic analysis, 1913 to 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Century of Enzyme Kinetic Analysis, 1913 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Nitrophenyl stearate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from available chemical data and general safety principles for related compounds. A comprehensive, official Safety Data Sheet (SDS) for 2-Nitrophenyl stearate (B1226849) (CAS: 104809-27-0) was not available at the time of writing. The information provided herein should be used as a guide and supplemented with professional judgment and institutional safety protocols.
Introduction
2-Nitrophenyl stearate is a chemical compound used in various research applications. Due to the presence of the nitrophenyl group, this compound and its analogs require careful handling to minimize potential health and safety risks. This guide provides a summary of available data and recommended safety precautions for laboratory personnel.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize available information and data for closely related nitrophenyl esters to provide a comparative safety profile.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104809-27-0 | [1][2] |
| Molecular Formula | C₂₄H₃₉NO₄ | [2][3] |
| Molecular Weight | 405.57 g/mol | [2][3] |
| Density | 1.006 g/cm³ | [3] |
| Boiling Point | 504.3°C at 760 mmHg | [3] |
| Flash Point | 161.1°C | [3] |
Table 2.2: Hazard Information for Related Nitrophenyl Esters
| Hazard Statement | Compound Class | Notes | Source |
| May cause an allergic skin reaction (H317) | 4-Nitrophenyl esters | This is a common hazard for this class of compounds. | |
| Warning (Signal Word) | 4-Nitrophenyl esters | Indicates a moderate level of hazard. |
Note: Specific toxicological data such as LD50 and LC50 for this compound are not available in the public domain.
Hazard Identification and Personal Protective Equipment (PPE)
Given the data on related compounds, this compound should be handled as a substance that is potentially hazardous upon inhalation, ingestion, and skin contact. The primary concerns are skin sensitization and irritation to the eyes and respiratory tract.[4]
Table 3.1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact and potential sensitization. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) or a respirator may be required. | Minimizes inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure safety.
4.1 Handling:
-
Avoid generating dust.[5]
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[4]
4.2 Storage:
-
Keep containers tightly closed.[5]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Some related compounds recommend storage at -20°C.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
References
Commercial Suppliers of 2-Nitrophenyl Stearate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals requiring 2-Nitrophenyl stearate (B1226849) for their work, a clear understanding of its commercial availability and technical specifications is crucial. This guide provides an in-depth overview of commercial suppliers, product specifications, and key data for 2-Nitrophenyl stearate.
During the sourcing process for this compound, it is important to distinguish it from its more common isomer, 4-Nitrophenyl stearate, which is frequently used as a substrate in lipase (B570770) assays. This guide addresses both compounds to ensure clarity and aid in the proper selection of research materials.
This compound (CAS: 104809-27-0)
This compound is a specialty chemical available from a select number of suppliers. Researchers should verify the product specifications with the supplier before purchase, as detailed information is not always readily available on company websites.
Commercial Suppliers and Product Specifications
The following table summarizes the key technical data for this compound from identified commercial suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |
| Santa Cruz Biotechnology | sc-213876 | 104809-27-0[1] | C₂₄H₃₉NO₄[1] | 405.57[1] | Information not available | 1 g | ~$80.00 (Distributor price)[2] |
| MedChemExpress | HY-W099563 | 104809-27-0[3] | C₂₄H₃₉NO₄[3] | 405.57[3] | Information not available | 50 mg, 100 mg, 250 mg, custom[3] | Quote required[3] |
| BLD Pharm | BD146245 | 104809-27-0[4] | C₂₄H₃₉NO₄[4] | 405.57[4] | Information not available | Information not available | Quote required[4] |
| Chemsrc | - | 104809-27-0 | C₂₄H₃₉NO₄ | 405.57100 | Information not available | 100g | Quote required[5] |
Note: Pricing and availability are subject to change and may vary by region. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis for detailed purity data.
4-Nitrophenyl Stearate (CAS: 14617-86-8)
4-Nitrophenyl stearate is a widely used substrate for lipolytic enzymes and is readily available from numerous chemical suppliers. Its specifications are generally well-documented.
Commercial Suppliers and Product Specifications
The table below provides a comparative overview of the technical data for 4-Nitrophenyl stearate from various suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | N3627 | 14617-86-8 | C₂₄H₃₉NO₄ | 405.57 | ≥90% (TLC) | 1 g | Contact for pricing |
| Fisher Scientific | 50-179-6095 | 14617-86-8[6] | C₂₄H₃₉NO₄ | 405.57[6] | 90%[6] | 1 g[6] | ~$485.53[6] |
| MedChemExpress | HY-W099563 | 14617-86-8[7] | C₂₄H₃₉NO₄ | 405.57 | 95.0%[7] | 100 mg, 250 mg, 1 g, 5 g, 10 g[7] | $25 (100mg), $30 (250mg), $50 (1g)[7] |
| Biosynth | PAA61786 | 14617-86-8[8] | C₂₄H₃₉NO₄[8] | 405.57[8] | Information not available | Contact for information | Contact for pricing[8] |
Note: The information provided is based on publicly available data from supplier websites and is subject to change. Researchers should always confirm specifications and pricing with the respective vendors.
Technical Considerations for Researchers
When selecting a nitrophenyl stearate isomer for research, it is critical to consider the specific requirements of the experimental protocol. The position of the nitro group on the phenyl ring significantly influences the substrate's reactivity and its suitability for different enzymatic assays.
-
Purity: For quantitative studies, high purity is essential. Always request a lot-specific certificate of analysis to confirm the purity and identify any potential impurities.
-
Solubility: Both isomers are generally soluble in organic solvents like chloroform (B151607). MedChemExpress specifies a solubility of 100 mg/mL in chloroform for 4-Nitrophenyl stearate.
-
Storage: The recommended storage temperature for both isomers is typically -20°C to ensure stability.
Limitations
Please note that this guide does not provide detailed experimental protocols or visualizations of signaling pathways or experimental workflows. The generation of validated experimental protocols requires specialized laboratory expertise and access to specific instrumentation. Similarly, the creation of complex diagrams using tools like Graphviz is beyond the scope of this document. Researchers are advised to consult peer-reviewed literature and established methodologies for detailed experimental procedures.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 1 g - 基因商城 [gene-mart.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 104809-27-0|this compound|BLD Pharm [bldpharm.com]
- 5. O-NITROPHENYL STEARATE Price at Chemsrc [chemsrc.com]
- 6. Sigma Aldrich Fine Chemicals Biosciences 4-Nitrophenyl stearate lipase | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biosynth.com [biosynth.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Nitrophenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Nitrophenyl stearate (B1226849), a molecule of interest in various research and development applications. Due to the limited availability of experimentally derived spectra in public databases, this document presents a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are based on established principles of spectroscopy and data from structurally related compounds. Additionally, a plausible experimental protocol for its synthesis and a general workflow for spectroscopic analysis are provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Nitrophenyl stearate. These values are estimations and should be used as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data of this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H (ortho to -NO₂) |
| ~7.70 | t | 1H | Ar-H (para to -NO₂) |
| ~7.55 | t | 1H | Ar-H (meta to -NO₂) |
| ~7.30 | d | 1H | Ar-H (ortho to -O-ester) |
| ~2.60 | t | 2H | -CH₂-C(=O)O- |
| ~1.75 | quint | 2H | -CH₂-CH₂-C(=O)O- |
| ~1.25 | m | 28H | -(CH₂)₁₄- |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data of this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C=O (ester) |
| ~148.0 | Ar-C (C-O of ester) |
| ~142.0 | Ar-C (C-NO₂) |
| ~134.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~34.5 | -CH₂-C(=O)O- |
| ~32.0 | -CH₂-CH₂-C(=O)O- |
| ~29.7 | -(CH₂)₁₄- (bulk) |
| ~29.1 | -(CH₂)₁₄- |
| ~25.0 | -(CH₂)₁₄- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2955-2850 | Strong | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1525 | Strong | N-O stretch (asymmetric, nitro) |
| ~1350 | Strong | N-O stretch (symmetric, nitro) |
| ~1200 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation of this compound
| m/z | Interpretation |
| 405 | [M]⁺ (Molecular Ion) |
| 284 | [M - C₆H₄NO₂]⁺ (Loss of nitrophenoxy group) |
| 267 | [C₁₇H₃₅CO]⁺ (Stearoyl cation) |
| 139 | [C₆H₅NO₃]⁺ (Nitrophenol cation) |
| 123 | [C₆H₅O₂]⁺ (Fragment from nitrophenol) |
| 57 | [C₄H₉]⁺ (Alkyl fragment) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of esters like this compound is the Fischer esterification.[1][2][3][4]
Materials:
-
Stearic acid
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene or another suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Mandatory Visualization
References
Methodological & Application
Application Notes: High-Throughput Lipase Activity Assay Using 2-Nitrophenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a critical class of enzymes involved in lipid metabolism, making them important targets in drug development for conditions such as obesity, dyslipidemia, and metabolic syndrome. Accurate and efficient measurement of lipase (B570770) activity is essential for screening potential inhibitors and understanding enzyme kinetics. This document provides a detailed protocol for a continuous spectrophotometric lipase activity assay using 2-nitrophenyl stearate (B1226849) as a chromogenic substrate. The long stearate (C18) acyl chain makes this substrate particularly useful for distinguishing true lipases from esterases, which preferentially hydrolyze shorter-chain esters.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the substrate, 2-nitrophenyl stearate, by lipase. This reaction releases stearic acid and 2-nitrophenol (B165410) (2-NP).[1] Under alkaline conditions (typically pH > 8.0), the hydroxyl group of 2-nitrophenol is deprotonated, forming the 2-nitrophenolate (B253475) anion. This anion has a distinct yellow color and strongly absorbs light at a wavelength of 405-415 nm. The rate of increase in absorbance is directly proportional to the lipase activity in the sample.[2] The pKa of nitrophenols is around 7, meaning that at a pH of 8.0 or higher, the equilibrium favors the colored phenolate (B1203915) form.[3][4]
Experimental Protocols
Materials and Reagents
A summary of the necessary reagents and materials is provided in Table 1.
Table 1: Reagents and Materials
| Item | Description / Vendor | Notes |
| Substrate | This compound | Store at -20°C, protected from light.[1] |
| Enzyme | Lipase sample (e.g., Porcine Pancreatic Lipase) | Prepare fresh dilutions before use. |
| Buffer | 50 mM Tris-HCl or Sodium Phosphate | Recommended pH range is 8.0-9.0.[4] |
| Substrate Solvent | Isopropanol or DMSO | Use high-purity, anhydrous grade. |
| Emulsifier | Triton™ X-100 or Sodium Deoxycholate | Critical for solubilizing the substrate.[4][5] |
| Additives (Optional) | 5 mM NaCl, 1 mM CaCl₂ | May enhance lipase activity. |
| Equipment | 96-well clear, flat-bottom microplates | |
| Microplate spectrophotometer | Capable of kinetic reads at 405-415 nm and temperature control. | |
| Sonicator (probe or bath) | For preparing a homogenous substrate emulsion. | |
| Standard laboratory pipettes and consumables |
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.5):
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.5 at the desired assay temperature (e.g., 37°C) using 1 M HCl.
-
Add deionized water to a final volume of 1 L.
-
-
Substrate Stock Solution (20 mM this compound):
-
Dissolve 83.9 mg of this compound in 10 mL of isopropanol.
-
Warm the solution gently if needed to fully dissolve the substrate.[6] Store in small aliquots at -20°C.
-
-
Working Substrate Emulsion (1 mM):
-
This is a critical step due to the poor water solubility of the long-chain substrate.
-
In a suitable container, combine:
-
44 mL of Assay Buffer (50 mM Tris-HCl, pH 8.5).
-
1 mL of 5% (w/v) Triton™ X-100 (for a final concentration of 0.1%).
-
(Optional) Add NaCl to 5 mM and CaCl₂ to 1 mM.
-
-
While vortexing, slowly add 5 mL of the 20 mM Substrate Stock Solution.
-
Sonicate the mixture (using a probe sonicator for best results) on ice until the emulsion is homogenous and stable (no visible precipitate). This emulsion should be prepared fresh daily.
-
-
Enzyme Solution:
-
Prepare a stock solution of your lipase in cold Assay Buffer.
-
Perform serial dilutions of the stock solution to achieve a range of concentrations for testing. The final concentration should produce a linear rate of absorbance change over 10-20 minutes.
-
Assay Procedure (96-Well Plate Format)
Table 2: Assay Conditions and Plate Setup
| Parameter | Value |
| Total Reaction Volume | 200 µL |
| Assay Temperature | 37°C |
| Wavelength | 410 nm |
| Read Type | Kinetic |
| Read Interval | 30 seconds |
| Total Read Time | 20 minutes |
| Plate Setup | |
| Blank Wells | 180 µL Substrate Emulsion + 20 µL Assay Buffer |
| Sample Wells | 180 µL Substrate Emulsion + 20 µL Enzyme Solution |
| Negative Control | 180 µL Substrate Emulsion + 20 µL Heat-inactivated Enzyme |
Workflow:
-
Pre-warm: Equilibrate the microplate reader and the Working Substrate Emulsion to the assay temperature (37°C).
-
Dispense Substrate: Add 180 µL of the pre-warmed Working Substrate Emulsion to all wells of a 96-well plate.
-
Initiate Reaction: Add 20 µL of the enzyme dilutions (or buffer for blank wells) to the appropriate wells.
-
Measure: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 410 nm every 30 seconds for 20 minutes.
Data Presentation and Analysis
Calculating Lipase Activity
-
Determine the Rate of Reaction (ΔAbs/min):
-
Plot absorbance vs. time for each well.
-
Identify the linear portion of the curve (initial velocity).
-
Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔAbs/min).
-
Subtract the rate of the blank (autohydrolysis) from the rate of the sample wells.
-
-
Calculate 2-Nitrophenol Concentration:
-
Use the Beer-Lambert law: A = εcl
-
A = Absorbance (unitless)
-
ε = Molar extinction coefficient of 2-nitrophenol (approx. 9,000 M⁻¹cm⁻¹ at pH 7.4; can be higher at more alkaline pH).[7] A precise value should be determined empirically under specific assay conditions.
-
c = Concentration (mol/L)
-
l = Path length of the cuvette/well (cm). For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. It must be determined for your specific plate/reader combination.
-
-
-
Calculate Enzyme Activity (U/mL):
-
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the specified conditions.[2]
-
The formula is: Activity (U/mL) = (ΔAbs/min × V_total) / (ε × l × V_enzyme)
-
ΔAbs/min: Rate of reaction (corrected for blank).
-
V_total: Total assay volume in mL (e.g., 0.2 mL).
-
ε: Molar extinction coefficient in M⁻¹cm⁻¹ (convert to µM⁻¹cm⁻¹ by dividing by 10⁶).
-
l: Path length in cm.
-
V_enzyme: Volume of enzyme added in mL (e.g., 0.02 mL).
-
-
Example Data Calculation
Table 3: Sample Data and Calculation
| Parameter | Value |
| Measured ΔAbs/min (Sample) | 0.050 |
| Measured ΔAbs/min (Blank) | 0.002 |
| Corrected ΔAbs/min | 0.048 |
| Molar Extinction Coefficient (ε) | 9,000 M⁻¹cm⁻¹ (or 0.009 µM⁻¹cm⁻¹) |
| Path Length (l) | 0.55 cm |
| Total Volume (V_total) | 0.2 mL |
| Enzyme Volume (V_enzyme) | 0.02 mL |
| Calculated Activity | (0.048 × 0.2) / (0.009 × 0.55 × 0.02) = 96.97 U/mL |
Mandatory Visualizations
Chemical Reaction Pathway
The diagram below illustrates the enzymatic hydrolysis of this compound.
Caption: Enzymatic hydrolysis of this compound by lipase.
Experimental Workflow
This diagram outlines the key steps of the lipase assay protocol.
Caption: High-level workflow for the this compound lipase assay.
References
Spectrophotometric Determination of Esterase Activity with 2-Nitrophenyl Stearate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. They are ubiquitously expressed in biological systems and play critical roles in various physiological processes, including xenobiotic metabolism and drug activation. The activity of esterases is a key parameter in drug discovery and development, particularly for the design of prodrugs that are activated by these enzymes. This application note provides a detailed protocol for the spectrophotometric determination of esterase activity using 2-Nitrophenyl stearate (B1226849) (2-NPS) as a chromogenic substrate. The hydrolysis of 2-NPS by esterases releases 2-nitrophenol (B165410), a yellow-colored product that can be quantified by measuring its absorbance at 420 nm.
The long stearate (C18) acyl chain of 2-NPS makes it a suitable substrate for assaying lipases and esterases with a preference for long-chain fatty acid esters. However, its hydrophobicity presents challenges in aqueous assay buffers, necessitating the use of solubilizing agents to ensure accurate and reproducible measurements. This protocol has been optimized to address these challenges.
Principle of the Assay
The spectrophotometric assay for esterase activity using 2-Nitrophenyl stearate is based on the enzymatic hydrolysis of the substrate. The esterase cleaves the ester bond in 2-NPS, releasing stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is ionized to the 2-nitrophenolate (B253475) anion, which has a distinct yellow color and exhibits a maximum absorbance at 420 nm. The rate of increase in absorbance at this wavelength is directly proportional to the esterase activity in the sample.
Figure 1: Principle of the esterase activity assay.
Data Presentation
The kinetic parameters of esterase activity, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. The following table summarizes representative kinetic data for esterases with long-chain p-nitrophenyl ester substrates. It is important to note that specific values for this compound are limited in the literature, and values for similar substrates like p-nitrophenyl palmitate (C16) are often used as a reference.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Wild-type Lipase (B570770) | p-Nitrophenyl palmitate | - | 0.18 | [1] |
| Purified Esterase EstOF4 | p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.09 ± 0.01 | 0.15 ± 0.02 | [2] |
| Purified Esterase EstOF4 | p-Nitrophenyl caprate (C10) | 0.12 ± 0.01 | 0.38 ± 0.03 | [2] |
Note: The Vmax value for the wild-type lipase was reported as 0.18 U/mg protein for pNP-palmitate, where one unit of enzyme activity was defined as the amount of enzyme liberating 1 µmol of p-nitrophenol per minute.
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of esterase activity using this compound.
Materials and Reagents
-
This compound (Substrate)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triton X-100
-
Esterase enzyme solution (e.g., purified enzyme, cell lysate, or biological fluid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 7.5): Prepare by dissolving the appropriate amount of monobasic potassium phosphate in deionized water and adjusting the pH to 7.5 with 1 M KOH.[2]
-
Substrate Stock Solution (10 mM this compound in DMSO): Due to the poor water solubility of this compound, a stock solution in an organic solvent is necessary.[3] Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) containing 0.5% (v/v) Triton X-100. The detergent is crucial for solubilizing the long-chain substrate in the aqueous assay medium.[4]
-
Enzyme Solution: Prepare a dilution of the esterase-containing sample in cold 50 mM Potassium Phosphate Buffer (pH 7.5) to obtain an activity level within the linear range of the assay.
Assay Procedure
The following protocol is designed for a 96-well microplate format.
Figure 2: Experimental workflow for the esterase assay.
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
180 µL of Assay Buffer (50 mM Potassium Phosphate Buffer, pH 7.5, containing 0.5% Triton X-100).
-
10 µL of the diluted enzyme solution. For the blank, add 10 µL of 50 mM Potassium Phosphate Buffer (pH 7.5).
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[2]
-
Initiate the reaction: Add 10 µL of the 10 mM this compound stock solution to each well to start the reaction. The final substrate concentration will be 0.5 mM.
-
Measure absorbance: Immediately place the microplate in a temperature-controlled microplate reader and measure the increase in absorbance at 420 nm in kinetic mode.[2] Record the absorbance every 30 seconds for a total of 5 to 10 minutes.
Data Analysis and Calculation
-
Determine the rate of reaction: Plot the absorbance at 420 nm against time for both the test and blank samples. The rate of the reaction (ΔA420/min) is the slope of the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rate of the test sample to correct for any spontaneous hydrolysis of the substrate.
-
Corrected Rate (ΔA420/min) = (ΔA420/min)Test - (ΔA420/min)Blank
-
-
Calculate Esterase Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient of o-nitrophenol at 420 nm and pH 7.5 is approximately 5.0 mM-1cm-1.[2]
Esterase Activity (U/mL) = [(Corrected Rate) x (Total Assay Volume in mL)] / [(Molar Extinction Coefficient) x (Light Path in cm) x (Enzyme Volume in mL)]
-
One Unit (U) of esterase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified assay conditions.
-
Logical Relationships in Assay Optimization
Optimizing the assay conditions is critical for obtaining accurate and reproducible results, especially with a challenging substrate like this compound. The following diagram illustrates the key parameters and their interdependencies.
Figure 3: Interdependencies of assay optimization parameters.
Conclusion
This application note provides a comprehensive protocol for the spectrophotometric determination of esterase activity using this compound as a substrate. The detailed methodology, including reagent preparation, assay procedure, and data analysis, is designed to be a valuable resource for researchers in drug discovery and development. The use of a co-solvent for the substrate stock and a detergent in the assay buffer is critical for overcoming the solubility challenges associated with this long-chain ester. By following this protocol and considering the key optimization parameters, researchers can obtain reliable and reproducible measurements of esterase activity, facilitating the characterization of novel enzymes and the development of esterase-activated prodrugs.
References
Application Notes and Protocols: Preparation of 2-Nitrophenyl Stearate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitrophenyl stearate (B1226849) is an ester formed from stearic acid and 2-nitrophenol. It serves as a chromogenic substrate for various lipases and esterases. The enzymatic hydrolysis of the ester bond releases 2-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This property makes 2-Nitrophenyl stearate a valuable tool in enzyme kinetics studies, inhibitor screening, and the characterization of lipolytic enzymes.[1][2] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. Due to its long hydrophobic stearate tail, this compound has limited solubility in aqueous solutions and requires specific solvents and handling procedures.[3][4]
Compound Data and Properties
This table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₉NO₄ | [5] |
| Molecular Weight | 405.57 g/mol | [5] |
| Appearance | Powder / Solid | |
| Storage (Solid) | -20°C, keep tightly closed in a dry, well-ventilated place. | [6] |
| Solubility (4-isomer) | Chloroform (B151607): 100 mg/mL | |
| Incompatible Materials | Strong oxidizing agents. | [6] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in chloroform. This concentrated organic stock can then be diluted into appropriate aqueous assay buffers, often containing detergents to prevent precipitation.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Chloroform (ACS grade or higher)
-
Analytical balance
-
Fume hood
-
Vortex mixer
-
Sonicator (optional, water bath)
-
2 mL amber glass vial with a PTFE-lined cap
-
Micropipettes and appropriate tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
3.2. Safety Precautions
-
Always handle this compound and chloroform inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.
-
Chloroform is a hazardous solvent; consult its Safety Data Sheet (SDS) before use.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
3.3. Step-by-Step Procedure
-
Tare the Vial: Place a clean, dry 2 mL amber glass vial on the analytical balance and tare its weight.
-
Weigh the Compound: Carefully weigh 40.56 mg of this compound powder directly into the tared vial. This corresponds to a final concentration of 100 mM in 1 mL of solvent.
-
Add Solvent: Inside the fume hood, use a micropipette to add 1 mL of chloroform to the vial containing the powder.
-
Dissolution:
-
Securely cap the vial.
-
Vortex the mixture vigorously for 1-2 minutes. The solution should become clear to slightly hazy and colorless to light yellow.
-
If the solid does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle warming (e.g., to 30-35°C) can aid dissolution, but allow the solution to return to room temperature to ensure the compound remains in solution.[8] Note that precipitation can occur upon cooling if the solution is supersaturated.[3]
-
-
Storage:
-
Once fully dissolved, label the vial clearly with the compound name, concentration (100 mM), solvent (Chloroform), and preparation date.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C.
-
For long-term storage, store the stock solution at -20°C. Before use, allow the vial to equilibrate to room temperature completely and vortex briefly to ensure homogeneity.
-
3.4. Notes on Using the Stock Solution in Aqueous Assays
-
Direct dilution of the chloroform stock into aqueous buffers will cause immediate precipitation of this compound.
-
To create a working solution for enzymatic assays, the stock is typically diluted into a buffer containing a detergent such as Triton X-100, sodium deoxycholate, or gum arabic to emulsify the substrate.[4][8][9]
-
Alternatively, for some applications, a co-solvent system using isopropanol (B130326) or acetonitrile (B52724) may be used to prepare the initial stock, which may be more miscible with aqueous buffers than chloroform.[8][9] However, solubility in these solvents is lower than in chloroform.
Visualized Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Kinetic Analysis of Enzyme Inhibition Using 2-Nitrophenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic analysis of enzyme activity and inhibition is a cornerstone of biochemical research and drug development. Chromogenic substrates are invaluable tools in this field, providing a continuous and straightforward method for monitoring enzyme kinetics through spectrophotometry. 2-Nitrophenyl stearate (B1226849) (2-NPS) is a chromogenic substrate used for the kinetic analysis of various hydrolytic enzymes, particularly lipases and esterases.
The principle of this assay is based on the enzymatic hydrolysis of the colorless 2-nitrophenyl ester bond in 2-NPS. This reaction releases stearic acid and 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol is ionized to the 2-nitrophenolate (B253475) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-420 nm. The rate of 2-nitrophenolate formation is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters such as Km and Vmax, and the evaluation of enzyme inhibitors.
Due to its long C18 acyl chain, 2-NPS is particularly useful for assaying enzymes with a preference for lipophilic substrates. However, its hydrophobicity also presents challenges, primarily low solubility in aqueous buffers, which necessitates specific assay conditions, including the use of co-solvents and detergents.
These application notes provide detailed protocols for utilizing 2-Nitrophenyl stearate in enzyme kinetics and inhibition studies, tailored for a research and drug development audience.
Data Presentation
The selection of a substrate is critical for the reliable determination of enzyme kinetics. The length of the fatty acid acyl chain in p-nitrophenyl esters significantly influences the activity of lipases. The following table summarizes the maximum velocity (Vmax) of a wild-type lipase (B570770) with p-nitrophenyl esters of varying acyl chain lengths. This data illustrates the importance of substrate specificity and provides a basis for understanding the expected activity with this compound (C18).
Table 1: Comparison of Maximum Velocity (Vmax) of a Wild-Type Lipase with p-Nitrophenyl Esters of Varying Acyl Chain Lengths
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42[1][2][3] |
| p-Nitrophenyl butyrate | C4 | 0.95[1][2][3] |
| p-Nitrophenyl octanoate | C8 | 1.1[1][2][3] |
| p-Nitrophenyl dodecanoate | C12 | 0.78[1][2][3] |
| p-Nitrophenyl palmitate | C16 | 0.18[1][2][3] |
Note: Data is derived from studies on a specific wild-type lipase and is presented to illustrate the trend of activity with acyl chain length.[1][2][3] The activity with this compound (C18) may be lower than that of p-Nitrophenyl palmitate with this particular enzyme due to increased steric hindrance or reduced solubility.
Mandatory Visualizations
Experimental Protocols
I. Preparation of Reagents
1. Assay Buffer:
-
Composition: 50 mM Tris-HCl or Sodium Phosphate buffer.
-
pH: Optimal pH for the enzyme of interest (typically pH 7.5 - 9.0 for lipases). Note: The extinction coefficient of 2-nitrophenol is pH-dependent. Ensure consistent pH across all experiments. At a more alkaline pH, the spontaneous hydrolysis of the substrate may increase.[4][5]
-
Additives: To improve substrate solubility and mimic physiological conditions, the buffer should be supplemented with an emulsifier.
2. This compound (2-NPS) Stock Solution (e.g., 20 mM):
-
2-NPS has poor solubility in water. A stock solution must be prepared in an organic solvent.
-
Solvent: Chloroform (100 mg/mL), Dimethyl sulfoxide (B87167) (DMSO), or Isopropanol.[4]
-
Procedure: Dissolve the required amount of 2-NPS in the chosen solvent. For example, to make a 20 mM solution, dissolve 8.11 mg of 2-NPS (MW: 405.57 g/mol ) in 1 mL of solvent.
-
Storage: Store the stock solution at -20°C.[8]
3. Enzyme Solution:
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for the desired time course.
-
For storage, enzyme solutions can be prepared in buffer containing 10% (v/v) glycerol (B35011) and stored at -20°C.[4]
4. Inhibitor Stock Solution:
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤ 1% v/v) and consistent across all wells to avoid effects on enzyme activity.
II. Protocol for Enzyme Activity Assay
This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.
-
Prepare Substrate Working Solution:
-
Due to the poor solubility of 2-NPS, the substrate working solution must be prepared carefully.
-
Example: To prepare a 1 mM 2-NPS working solution, mix your 20 mM stock solution with an appropriate co-solvent like acetonitrile (B52724) or isopropanol, and then dilute with the assay buffer (containing the emulsifier) to the final desired concentration just before use. The solution may appear as a fine emulsion.[4][7]
-
-
Set up the Reaction Plate:
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of enzyme solution to the test wells.
-
Add 10 µL of assay buffer to the blank (no enzyme) wells to measure the rate of non-enzymatic substrate hydrolysis.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 20 µL of the 2-NPS working solution to all wells to start the reaction (final concentration of 2-NPS will be 100 µM in this example). Mix gently.
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader thermostatted to the assay temperature.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.
-
Plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Convert the change in absorbance per minute (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (Rate = (ΔAbs/min * Reaction Volume) / (ε * l)), where ε is the molar extinction coefficient of 2-nitrophenolate at the specific pH of the assay and l is the path length in cm.
-
III. Protocol for Determining Kinetic Parameters (Km and Vmax)
-
Set up Reactions:
-
Prepare a series of reactions in a 96-well plate as described in Protocol II.
-
Keep the enzyme concentration constant.
-
Vary the final concentration of 2-NPS to span a range that brackets the expected Km (e.g., 0.1 x Km to 10 x Km). This will require preparing several different substrate working solutions.
-
-
Initiate and Monitor:
-
Start the reactions and monitor the rate of 2-nitrophenol formation as described previously.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually represent the data and estimate Km and Vmax.
-
IV. Protocol for Enzyme Inhibition Analysis
A. IC50 Determination:
-
Set up Reactions:
-
Prepare a series of reactions in a 96-well plate.
-
Add assay buffer, a fixed concentration of enzyme, and varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
The final concentration of the substrate (2-NPS) should be fixed, typically at or near its Km value.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at the assay temperature to allow for binding to occur.
-
-
Initiate, Monitor, and Calculate Rates:
-
Initiate the reaction by adding the 2-NPS substrate.
-
Monitor the reaction and calculate the initial velocity (V₀) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
B. Determining the Mechanism of Inhibition:
-
Experimental Design:
-
Perform a series of kinetic experiments as described in Protocol III (determining Km and Vmax).
-
Repeat these experiments in the presence of several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Determine the apparent Km and Vmax values at each inhibitor concentration.
-
Analyze the changes in these parameters to determine the type of inhibition:
-
Competitive Inhibition: Km increases, Vmax remains unchanged.
-
Non-competitive Inhibition: Km remains unchanged, Vmax decreases.
-
Uncompetitive Inhibition: Both Km and Vmax decrease proportionally.
-
Mixed Inhibition: Both Km and Vmax change, but not proportionally.
-
-
A Lineweaver-Burk plot is particularly useful for visualizing the mechanism of inhibition. The different inhibition types will produce distinct patterns of lines.
-
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of 2-Nitrophenyl Stearate in Organic Solvent Enzymology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of enzymes in non-aqueous media, or organic solvent enzymology, has opened up new avenues for biocatalysis, enabling reactions that are difficult or impossible to perform in aqueous solutions. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are particularly versatile in this regard, capable of catalyzing esterification, transesterification, and aminolysis reactions in organic solvents.[1] This shift in catalytic activity from hydrolysis in water to synthesis in organic media is a key advantage, allowing for the production of valuable esters and other compounds.[2]
2-Nitrophenyl stearate (B1226849) (2-NPS) is a chromogenic substrate used for the assay of lipase (B570770) activity. The principle of the assay lies in the enzymatic hydrolysis or transesterification of the ester bond in 2-NPS. This reaction releases 2-nitrophenol (B165410), a yellow-colored compound that can be quantified spectrophotometrically, providing a convenient method for monitoring enzyme activity.[3][4] The long C18 acyl chain of the stearate moiety makes this substrate particularly relevant for lipases that act on long-chain triglycerides and also ensures its solubility in lipophilic environments.[4]
These application notes provide detailed protocols for utilizing 2-Nitrophenyl stearate in lipase assays within organic solvents, guidance on data interpretation, and its application in high-throughput screening for enzyme discovery and characterization, which is a critical aspect of drug development and industrial biocatalysis.[5][6]
Data Presentation
The selection of an appropriate enzyme and solvent system is crucial for successful biocatalysis in organic media. The following tables summarize the transesterification activities of various lipases in different organic solvents using p-nitrophenyl esters as substrates. While specific data for this compound is limited, the data for p-nitrophenyl palmitate (C16), a close structural analog, provides a strong indication of expected performance.
Table 1: Initial Transesterification Activities of Various Lipases with Methyl Palmitate in Different Organic Solvents. [7]
| Lipase Formulation | Organic Solvent | Initial Transesterification Activity (nmol pNP/min) |
| Novozyme 435 | Methyl tert-butyl ether (MTBE) | 112.5 ± 21.2 |
| Novozyme 435 | 2-Methyl-2-butanol (2M2B) | 51.2 ± 33.3 |
| Novozyme 435 | tert-Butanol | 93.6 ± 8.1 |
| Novozyme 435 | Acetonitrile (ACN) | 27.6 ± 12.1 |
| Lipozyme | 2-Methyl-2-butanol (2M2B) | 141.4 ± 31.6 |
| Lipozyme | tert-Butanol | 51.1 ± 23.3 |
| Lipozyme | Acetonitrile (ACN) | 52.9 ± 22.1 |
| Lipase A from C. antarctica (CalA) | 2-Methyl-2-butanol (2M2B) | 88.7 ± 15.4 |
Data adapted from a study using methyl palmitate as the acyl donor and p-nitrophenol as the acyl acceptor.[7] The activity is measured by the depletion of p-nitrophenol.
Table 2: Kinetic Parameters of Lipase B from Candida antarctica (CALB) with Various p-Nitrophenyl Esters.
| Substrate | Km (mM) | Vmax (U/mg) |
| p-Nitrophenyl Acetate (C2) | 0.42 | 0.42 |
| p-Nitrophenyl Butyrate (C4) | 0.95 | 0.95 |
| p-Nitrophenyl Octanoate (C8) | 1.1 | 1.1 |
| p-Nitrophenyl Dodecanoate (C12) | 0.78 | 0.78 |
| p-Nitrophenyl Palmitate (C16) | 0.18 | 0.18 |
Note: This data is for hydrolysis in an aqueous environment and is provided for comparative purposes of substrate chain length effect. Kinetic parameters in organic solvents will vary depending on the solvent and water activity.[1]
Experimental Protocols
Protocol 1: High-Throughput Screening of Lipase Transesterification Activity in Organic Solvents
This protocol is adapted from a microtiter plate-based assay and is suitable for screening multiple enzymes and solvents.[7]
1. Materials and Reagents:
-
This compound (Substrate)
-
Anhydrous organic solvents (e.g., Hexane, Toluene, Acetonitrile, 2-Methyl-2-butanol)
-
Lipase preparations (lyophilized powder or immobilized)
-
96-well microtiter plates (UV-transparent)
-
Microtiter plate reader with temperature control and shaking
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ethanol or other suitable alcohol as acyl acceptor
2. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the desired anhydrous organic solvent. Due to the long acyl chain, gentle warming and sonication may be required to ensure complete dissolution.
-
Acyl Acceptor Solution: Prepare a solution of the alcohol (e.g., 1 M ethanol) in the same organic solvent.
-
Enzyme Suspension: For powdered lipases, prepare a suspension of a known concentration (e.g., 10 mg/mL) in the organic solvent. For immobilized lipases, use a defined mass of the beads.
3. Assay Procedure:
-
To each well of a 96-well microtiter plate, add 150 µL of the this compound stock solution.
-
Add 20 µL of the acyl acceptor solution to each well.
-
Initiate the reaction by adding 30 µL of the enzyme suspension (or a specific number of immobilized beads) to each well.
-
Immediately place the microtiter plate in a plate reader pre-heated to the desired reaction temperature (e.g., 40°C).
-
Monitor the increase in absorbance at 410 nm (the wavelength for p-nitrophenolate) at regular intervals (e.g., every 1-5 minutes) for a total period of 30-60 minutes. Ensure adequate shaking between readings to maintain a homogenous suspension.
-
For a negative control, run a reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
To quantify the amount of 2-nitrophenol released, create a standard curve using known concentrations of 2-nitrophenol in the same solvent/buffer system.
4. Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate from absorbance units per minute to moles of product per minute using the molar extinction coefficient of 2-nitrophenol determined from the standard curve.
-
Express the enzyme activity in standard units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Kinetic Analysis of a Purified Lipase with this compound
This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a specific lipase.
1. Materials and Reagents:
-
Same as Protocol 1, with a purified lipase preparation.
2. Assay Procedure:
-
Prepare a series of substrate solutions with varying concentrations of this compound (e.g., 0.1 mM to 10 mM) in the chosen organic solvent.
-
Follow the assay procedure as described in Protocol 1, steps 1-7, for each substrate concentration.
-
Ensure that the enzyme concentration is kept constant across all experiments and is in a range where the initial reaction rate is linear with respect to enzyme concentration.
3. Data Analysis:
-
Calculate the initial reaction rate (V₀) for each substrate concentration.
-
Plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Visualizations
Caption: Workflow for a high-throughput lipase assay using this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Applications in Drug Development and Biocatalysis
The assay using this compound is a valuable tool in drug development and biocatalysis for several reasons:
-
High-Throughput Screening (HTS): The microtiter plate format allows for the rapid screening of large libraries of microorganisms or enzyme variants to discover novel lipases with desired properties, such as high activity, stability in organic solvents, or specific substrate selectivity.[8]
-
Enzyme Characterization: This assay is fundamental for characterizing the kinetic properties of new or engineered enzymes, providing essential data for process development.
-
Inhibitor Screening: In drug discovery, lipases can be therapeutic targets. This assay can be adapted to screen for potent and selective inhibitors of a target lipase.
-
Process Optimization: The assay can be used to quickly optimize reaction conditions, such as solvent choice, temperature, pH (of the enzyme's aqueous memory), and substrate concentrations, for a specific biocatalytic transformation.[7]
The use of biocatalysis in the pharmaceutical industry is expanding due to its potential for highly selective, safe, and sustainable chemical synthesis.[5][9] Assays like the one described here are at the forefront of enabling the discovery and development of robust biocatalysts for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[6]
Caption: Role of enzymatic assays in a high-throughput screening cascade for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermodynamic and kinetic parameters of lipase-catalyzed ester hydrolysis in biphasic systems with varying organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromogenic Substrate Assays of Microbial Lipases using 2-Nitrophenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Nitrophenyl stearate (B1226849) in chromogenic substrate assays for the characterization of microbial lipases. This document includes the scientific principles, detailed experimental protocols, and representative data to facilitate the application of this assay in research and drug development settings.
Introduction
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. They are of significant interest in various industrial and pharmaceutical applications, including the production of biofuels, food processing, and as therapeutic targets. The characterization of lipase (B570770) activity is crucial for understanding their function and for the development of novel inhibitors or activators.
Chromogenic assays offer a straightforward and sensitive method for determining lipase activity. This method utilizes a synthetic substrate that, upon enzymatic cleavage, releases a colored product that can be quantified spectrophotometrically. 2-Nitrophenyl stearate is a chromogenic substrate used to assess the activity of lipases on long-chain fatty acid esters. The hydrolysis of this compound by a lipase releases 2-nitrophenol (B165410), a yellow-colored compound, allowing for the continuous monitoring of enzyme activity.
Principle of the Assay
The chromogenic assay for lipase activity using this compound is based on the enzymatic hydrolysis of the ester bond linking stearic acid to 2-nitrophenol. In an aqueous environment, the lipase catalyzes this reaction, producing stearic acid and 2-nitrophenol. Under alkaline conditions (pH > 7.2), 2-nitrophenol is ionized to the 2-nitrophenolate (B253475) anion, which exhibits a distinct yellow color and a strong absorbance at approximately 410-420 nm. The rate of formation of the 2-nitrophenolate anion is directly proportional to the lipase activity and can be monitored over time using a spectrophotometer.
The molar extinction coefficient of the 2-nitrophenolate anion is a critical parameter for calculating the enzyme's specific activity. For 2-nitrophenol, the molar extinction coefficient at 415 nm in a basic solution (pH 12) is approximately 5.21 x 10³ M⁻¹cm⁻¹.
Data Presentation: Substrate Specificity of Microbial Lipases
A critical aspect of lipase characterization is determining its substrate specificity. Microbial lipases exhibit varying activities towards esters with different fatty acid chain lengths. Generally, true lipases show higher activity towards longer-chain fatty acids, while esterases prefer shorter-chain substrates. However, studies using p-nitrophenyl (pNP) esters have demonstrated that many microbial lipases have an optimal activity for mid-chain fatty acids (C8-C12) and show significantly reduced activity for long-chain fatty acids like stearate (C18). This is an important consideration when using this compound as a substrate.
The following tables summarize the kinetic parameters of various microbial lipases on a range of p-nitrophenyl esters, illustrating the general trend of decreased activity with long-chain substrates. While specific data for this compound is limited, the data for p-Nitrophenyl palmitate (C16) serves as a good indicator of the expected low activity.
Table 1: Kinetic Parameters of Pseudomonas aeruginosa Lipase on p-Nitrophenyl Esters [1]
| Substrate | Acyl Chain Length | Km (mM) | Vmax (mmol/L/min) |
| p-Nitrophenyl laurate (p-NPL) | C12 | 0.11 | 161.3 |
| p-Nitrophenyl palmitate (p-NPP) | C16 | 0.037 | 188.6 |
Table 2: Kinetic Parameters of Bacillus subtilis Lipase on p-Nitrophenyl Palmitate
| Lipase Source | Substrate | Km (mM) | Vmax (µM/min) |
| Bacillus subtilis kubt4[2] | p-Nitrophenyl palmitate | 8.33 | 1.02 |
| Bacillus sp. ITP-001[3] | p-Nitrophenyl palmitate | 0.681 | 24.4 |
| Bacillus stearothermophilus HU1[3] | p-Nitrophenyl palmitate | 0.235 | 161.2 |
Table 3: Kinetic Parameters of Fungal Lipases on various p-Nitrophenyl Esters
| Lipase Source | Substrate | Acyl Chain Length | Km (mM) | Vmax (U/mg) |
| Candida antarctica Lipase B | p-Nitrophenyl butyrate | C4 | - | - |
| Rhizomucor miehei Lipase | p-Nitrophenyl decanoate | C10 | - | - |
| Wild Type Fungal Lipase[4] | p-Nitrophenyl acetate | C2 | - | 0.42 |
| Wild Type Fungal Lipase[4] | p-Nitrophenyl butyrate | C4 | - | 0.95 |
| Wild Type Fungal Lipase[4] | p-Nitrophenyl octanoate | C8 | - | 1.1 |
| Wild Type Fungal Lipase[4] | p-Nitrophenyl dodecanoate | C12 | - | 0.78 |
| Wild Type Fungal Lipase[4] | p-Nitrophenyl palmitate | C16 | - | 0.18 |
Note: The data presented in these tables are compiled from different studies and assay conditions may vary. They are intended to illustrate the general trend of substrate specificity. Researchers should perform their own kinetic studies for the specific lipase and conditions of interest. The limited data on long-chain substrates like p-Nitrophenyl palmitate, and the often observed low Vmax values, suggest that this compound may not be an optimal substrate for many microbial lipases and may result in low signal-to-noise ratios in assays.
Experimental Protocols
The following protocols are adapted from established methods for chromogenic lipase assays using p-nitrophenyl esters and can be used for this compound. Optimization of substrate concentration, pH, temperature, and incubation time is recommended for each specific lipase.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may vary for different lipases.
-
Substrate Stock Solution (10 mM): Due to the poor water solubility of this compound, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. Gentle warming and sonication may be required to fully dissolve the substrate.
-
Enzyme Solution: Prepare a stock solution of the microbial lipase in the assay buffer. The optimal concentration of the enzyme should be determined experimentally to ensure a linear reaction rate over the desired time course.
-
Stop Solution (Optional): 1 M Sodium Carbonate (Na₂CO₃) can be used to stop the enzymatic reaction and ensure the complete ionization of the released 2-nitrophenol.
Assay Protocol for 96-Well Plate Format
This protocol is suitable for high-throughput screening of lipase activity or inhibitors.
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the following:
-
Assay Buffer (e.g., 180 µL)
-
Enzyme Solution (e.g., 10 µL)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the Substrate Stock Solution (e.g., 10 µL of 10 mM this compound) to each well to start the reaction. The final substrate concentration will be 0.5 mM in a 200 µL reaction volume.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 415 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
Controls:
-
Blank: A reaction mixture containing the assay buffer and substrate stock solution but no enzyme. This is to account for any non-enzymatic hydrolysis of the substrate.
-
Negative Control: A reaction mixture with a heat-inactivated enzyme or the buffer used to dissolve the enzyme.
-
Positive Control: A reaction with a known active lipase.
-
Calculation of Lipase Activity
The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot (ΔAbs/min).
The specific activity of the lipase can be calculated using the following formula:
Specific Activity (U/mg) = (ΔAbs/min * V_total) / (ε * l * m_enzyme)
Where:
-
ΔAbs/min: The rate of change in absorbance at 415 nm per minute.
-
V_total: The total volume of the assay mixture in mL.
-
ε: The molar extinction coefficient of 2-nitrophenolate at 415 nm (5.21 x 10³ M⁻¹cm⁻¹).
-
l: The path length of the cuvette or the well in cm (for a standard 96-well plate, this is typically calculated based on the volume).
-
m_enzyme: The mass of the enzyme in the reaction in mg.
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the specified assay conditions.
Visualization of Workflow and Signaling Pathway
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of this compound by microbial lipase.
Experimental Workflow
Caption: General workflow for the chromogenic lipase assay.
Applications in Drug Development
Chromogenic lipase assays using substrates like this compound are valuable tools in drug development for several reasons:
-
High-Throughput Screening (HTS): The microplate format allows for the rapid screening of large compound libraries to identify potential lipase inhibitors or activators.
-
Mechanism of Action Studies: This assay can be used to characterize the mechanism of inhibition (e.g., competitive, non-competitive) by performing kinetic studies in the presence of varying concentrations of the inhibitor and substrate.
-
Structure-Activity Relationship (SAR) Studies: By testing a series of related compounds, researchers can determine the structural features required for potent lipase inhibition, guiding the design of more effective drugs.
Troubleshooting and Considerations
-
Substrate Solubility: this compound has poor solubility in aqueous solutions. Ensure the stock solution in DMSO is fully dissolved before adding it to the assay mixture. The final concentration of DMSO in the assay should be kept low (typically <5% v/v) to avoid enzyme inhibition.
-
Low Enzyme Activity: As indicated by the available data, many microbial lipases may exhibit low activity towards this compound. It may be necessary to use a higher concentration of the enzyme or a longer incubation time to obtain a measurable signal. Alternatively, consider using a p-nitrophenyl ester with a shorter acyl chain (e.g., C8-C12) for initial screening and characterization.
-
Non-enzymatic Hydrolysis: At alkaline pH, p-nitrophenyl esters can undergo spontaneous hydrolysis. It is essential to include a blank control (without enzyme) to measure and subtract the rate of non-enzymatic hydrolysis from the sample readings.
-
Turbidity: The release of the long-chain stearic acid can sometimes lead to turbidity in the assay mixture, which can interfere with absorbance readings. The inclusion of a detergent like Triton X-100 in the assay buffer can help to mitigate this issue.
By following these guidelines and protocols, researchers can effectively utilize this compound as a chromogenic substrate for the characterization of microbial lipases and in the discovery of novel lipase-modulating compounds.
References
- 1. Purification and characterization of extracellular lipase from a new strain: Pseudomonas aeruginosa SRT 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Characterization of Lipase Produced by Bacillus spp. Isolated from Soil and Oil Effluent [scirp.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing pH and temperature for 2-Nitrophenyl stearate assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting assays using 2-Nitrophenyl stearate (B1226849) as a substrate for lipases and esterases.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a 2-Nitrophenyl stearate assay?
A1: The optimal pH for a lipase (B570770) or esterase assay using this compound is highly dependent on the specific enzyme being studied. Generally, bacterial lipases exhibit optimal activity in neutral to alkaline conditions, typically between pH 7.0 and 10.0.[1][2] For instance, some studies have identified an optimal pH of 8.0 for pancreatic lipase activity when using a similar long-chain substrate, p-nitrophenyl palmitate.[2][3] It is crucial to perform a pH profile experiment for your specific enzyme to determine the ideal condition. However, be aware that at a pH above 8.0, spontaneous, non-enzymatic hydrolysis of the this compound substrate can occur, leading to high background signal.[2][3]
Q2: What is the optimal temperature for this assay?
A2: Similar to pH, the optimal temperature is enzyme-specific. Many lipases function optimally in the range of 30°C to 50°C. For example, a study on Kocuria flava lipase found the maximum hydrolytic activity at 35°C.[4] It is recommended to conduct a temperature optimization experiment for your enzyme. Be mindful that excessively high temperatures can lead to enzyme denaturation and loss of activity.
Q3: Why is my substrate solution turbid?
A3: this compound, being a long-chain fatty acid ester, has very low solubility in aqueous buffers, which can result in a turbid solution.[5][6] To address this, the use of a detergent or emulsifier is necessary to create a stable emulsion.
Q4: What kind of detergents or emulsifiers should I use?
A4: Non-ionic detergents like Triton X-100 and gum arabic are commonly used to emulsify long-chain p-nitrophenyl ester substrates.[5][6][7] Sodium deoxycholate has also been shown to be an effective emulsifier that can enhance lipase activity.[2] The concentration of the detergent should be optimized, as high concentrations can sometimes inhibit enzyme activity.[8][9]
Q5: How can I minimize background noise from non-enzymatic hydrolysis?
A5: Non-enzymatic hydrolysis of this compound can be significant at alkaline pH values (pH > 8.0).[2][3] To minimize this, it is advisable to:
-
Run a parallel control experiment without the enzyme to measure the rate of spontaneous hydrolysis.
-
Subtract the rate of the non-enzymatic hydrolysis from the rate of the enzymatic reaction.
-
Perform the assay at the lowest possible pH that still provides good enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background absorbance in the blank (no enzyme) well. | Non-enzymatic hydrolysis of this compound due to alkaline pH. | Lower the assay pH. Ensure to run a "no enzyme" control and subtract its absorbance value.[2][3] |
| Contaminated reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Low or no enzyme activity. | Suboptimal pH or temperature. | Perform pH and temperature optimization experiments for your specific enzyme. |
| Poor substrate solubility. | Ensure proper emulsification of the this compound with an appropriate detergent (e.g., Triton X-100, sodium deoxycholate).[2][5][6] | |
| Inactive enzyme. | Verify the activity of your enzyme stock with a known positive control substrate. Ensure proper storage of the enzyme. | |
| Presence of inhibitors in the sample. | Purify your enzyme sample to remove potential inhibitors. | |
| Assay results are not reproducible. | Inconsistent substrate emulsion. | Ensure a standardized and vigorous mixing procedure for the substrate solution to create a consistent emulsion for every experiment. |
| Pipetting errors. | Calibrate your pipettes and use proper pipetting techniques. | |
| Fluctuation in temperature. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
Quantitative Data Summary
Table 1: Optimal pH for Lipase Activity with p-Nitrophenyl Esters
| Enzyme Source | Substrate | Optimal pH | Reference |
| Pancreatic Lipase | p-Nitrophenyl palmitate | 8.0 | [2][3] |
| Kocuria flava | p-Nitrophenyl acetate | 8.0 | [4] |
| Thermosyntropha lipolytica | p-Nitrophenyl laurate | 9.4 - 9.6 (at 25°C) | [8] |
Table 2: Optimal Temperature for Lipase Activity with p-Nitrophenyl Esters
| Enzyme Source | Substrate | Optimal Temperature (°C) | Reference |
| Kocuria flava | p-Nitrophenyl acetate | 35 | [4] |
| Pancreatic Lipase | p-Nitrophenyl palmitate | 37 | [3] |
| Thermosyntropha lipolytica | p-Nitrophenyl laurate | 96 | [8] |
Experimental Protocols
Detailed Methodology for a this compound Lipase Assay
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer. The optimal pH should be predetermined for the specific lipase (typically between 7.0 and 8.5).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in isopropanol (B130326) or a 1:1 mixture of isopropanol and acetonitrile.[6] Gentle warming may be required to fully dissolve the substrate.
-
Emulsifying Buffer: Prepare the assay buffer containing an optimized concentration of a detergent (e.g., 0.1-0.5% Triton X-100 or 5 mM sodium deoxycholate).[2][5]
-
Enzyme Solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., Tris-HCl or phosphate buffer) and dilute it to the desired concentration in the assay buffer just before use.
2. Assay Procedure (96-well plate format):
-
Prepare the Substrate Emulsion: Add the this compound stock solution to the emulsifying buffer to achieve the final desired substrate concentration (e.g., 1 mM). Vortex vigorously for at least 1 minute to ensure a homogenous emulsion. This should be done fresh before each experiment.
-
Set up the Assay Plate:
-
Test Wells: Add 180 µL of the substrate emulsion.
-
Blank (No Enzyme Control) Wells: Add 180 µL of the substrate emulsion.
-
Enzyme Control Wells: Add 180 µL of the emulsifying buffer without the substrate.
-
-
Pre-incubate: Pre-incubate the plate at the optimal temperature for your enzyme for 5-10 minutes.
-
Initiate the Reaction:
-
Test Wells: Add 20 µL of the diluted enzyme solution.
-
Blank Wells: Add 20 µL of the assay buffer (without enzyme).
-
Enzyme Control Wells: Add 20 µL of the diluted enzyme solution.
-
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm or 410 nm using a microplate reader.[5][10] Take readings every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from the rate of the test wells to correct for non-enzymatic hydrolysis.
-
The specific activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
Visualizations
Caption: Workflow for this compound assay.
Caption: Troubleshooting logic for this compound assays.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmful effect of detergents on lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 2-Nitrophenyl Stearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 2-Nitrophenyl stearate (B1226849) in aqueous buffers for enzymatic assays.
Troubleshooting Guide: Step-by-Step Solutions for 2-Nitrophenyl Stearate Solubility
This guide provides a systematic approach to resolving common solubility issues with this compound in your experiments. Follow these steps to prepare a stable and effective substrate solution.
Problem: Precipitate forms when adding this compound stock solution to aqueous buffer.
This is a common issue due to the hydrophobic nature of the long stearate chain. The organic solvent from the stock solution mixes with the aqueous buffer, causing the poorly soluble this compound to crash out of solution.
Solution Workflow
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The solubility of this compound is highly dependent on the composition of the solvent system. Below is a summary of recommended starting concentrations for common co-solvents and detergents. Note that optimal concentrations may vary depending on the specific buffer system and experimental conditions.
| Method | Reagent | Stock Solution Concentration | Recommended Final Concentration in Assay | Notes |
| Co-solvent | DMSO | 5 mg/mL (with warming to 60°C)[1] | < 5% (v/v) | May inhibit some enzymes at higher concentrations. |
| Ethanol (B145695) | 100 mg/mL (for p-nitrophenyl acetate) | < 5% (v/v) | Higher concentrations can denature enzymes. | |
| Isopropanol (B130326) | Used to dissolve p-nitrophenyl palmitate[2] | < 3% (v/v) | Can cause protein denaturation at higher concentrations.[3] | |
| Detergent | Triton X-100 | - | 0.01% - 0.5% (v/v)[4][5] | Forms micelles to solubilize the substrate. |
| Emulsifier | Gum Arabic | - | 0.01% - 3% (w/v)[4][6][7] | Creates a stable emulsion of the substrate. |
Experimental Protocols
Here are detailed protocols for preparing this compound solutions using the methods described above.
Protocol 1: Co-solvent Method
This method is suitable when a low concentration of an organic solvent does not interfere with the experimental assay.
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low enough to not affect enzyme activity (typically below 5%).
-
Protocol 2: Detergent Method
This method utilizes a non-ionic detergent to form micelles that encapsulate the hydrophobic substrate.
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol as described in Protocol 1.
-
-
Prepare Detergent-Containing Buffer:
-
Prepare Working Solution:
-
Add the this compound stock solution to the detergent-containing buffer to the desired final concentration.
-
Vortex or stir to ensure a homogenous solution.
-
Protocol 3: Emulsification Method
This method is ideal for creating a stable dispersion of the substrate in the aqueous buffer, which is particularly useful for lipase (B570770) assays that act at lipid-water interfaces.
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of this compound in an organic solvent.
-
-
Prepare Emulsifier Solution:
-
Create the Emulsion:
-
Add the this compound stock solution to the gum arabic solution.
-
Emulsify the mixture by sonication or using a high-speed homogenizer until a stable, milky emulsion is formed.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turbid even after using a co-solvent?
A1: The concentration of the co-solvent may not be sufficient to maintain the solubility of this compound in the final aqueous solution. The long stearate chain makes it particularly prone to precipitation.
-
Troubleshooting:
-
Increase the concentration of the co-solvent slightly, but be mindful of its potential effects on your enzyme's activity.
-
Consider switching to the detergent or emulsification method for better stability.
-
Ensure that the stock solution is added to a pre-warmed buffer with vigorous mixing.
-
Q2: Can the organic solvent in my stock solution affect my enzyme's activity?
A2: Yes, organic solvents like DMSO and ethanol can denature proteins and inhibit enzyme activity, especially at higher concentrations.[8]
-
Recommendation: Always perform a solvent tolerance control experiment with your enzyme to determine the maximum percentage of the co-solvent that does not significantly impact its activity. Typically, keeping the final concentration below 5% (v/v) is a safe starting point.
Q3: What is the difference between using a detergent and an emulsifier?
A3: A detergent, like Triton X-100, will form micelles that solubilize the this compound, resulting in a clear solution. An emulsifier, like gum arabic, will create a stable dispersion of small droplets of the substrate in the aqueous buffer, leading to a milky or cloudy appearance. For lipase assays, an emulsion often better mimics the natural substrate interface.
Q4: My blank (no enzyme) shows an increase in absorbance over time. What could be the cause?
A4: This indicates spontaneous hydrolysis of the this compound. This can be influenced by the pH and temperature of your buffer.
-
Troubleshooting:
-
Check the pH of your buffer. Highly alkaline conditions can accelerate the hydrolysis of p-nitrophenyl esters.[9]
-
Run your assay at a slightly lower pH if possible, while still maintaining a suitable environment for your enzyme.
-
Always subtract the rate of spontaneous hydrolysis (from your no-enzyme control) from the rate of the enzymatic reaction.
-
Q5: How should I store my this compound stock solution?
A5: It is best to prepare fresh stock solutions for each experiment. If you need to store it, keep it at -20°C in a tightly sealed container, protected from light and moisture. For aqueous solutions containing detergents or emulsifiers, short-term storage at 4°C may be possible, but it is recommended to check for any signs of precipitation or instability before use. Stock solutions of p-nitrophenyl esters in organic solvents can be stored at -20°C for about a week with minimal degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 9. benchchem.com [benchchem.com]
correcting for spontaneous hydrolysis of 2-Nitrophenyl stearate
Technical Support Center: 2-Nitrophenyl Stearate (B1226849) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the spontaneous hydrolysis of 2-Nitrophenyl stearate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is spontaneous hydrolysis and why is it a problem for my assay?
A1: Spontaneous hydrolysis is the non-enzymatic breakdown of a substrate, in this case, this compound, in an aqueous solution. This reaction produces 2-nitrophenol (B165410), the same chromogenic product as the enzyme-catalyzed reaction, leading to an overestimation of enzyme activity.[1][2] It is crucial to correct for this background reaction to obtain accurate kinetic data.
Q2: What factors influence the rate of spontaneous hydrolysis of this compound?
A2: Several factors can affect the rate of spontaneous hydrolysis, including pH, temperature, and the presence of certain salts.[2][3][4][5] Higher pH (alkaline conditions) and elevated temperatures generally increase the rate of spontaneous hydrolysis.[2][3][4] The composition of the buffer can also play a role.[5]
Q3: How can I minimize spontaneous hydrolysis before starting my enzymatic assay?
A3: To minimize pre-assay hydrolysis, it is recommended to prepare the this compound stock solution fresh for each experiment.[2][4] The stock solution should be kept on ice to reduce the rate of spontaneous breakdown.[4]
Q4: Is the color of the 2-nitrophenol product affected by the assay conditions?
A4: Yes, the absorbance of the 2-nitrophenol product is pH-dependent.[2][6] The pKa of nitrophenol is around 7.2, and its yellow color is more intense at higher pH values.[2] It is important to ensure that the final pH of all samples, including standards, is consistent for accurate quantification.
Troubleshooting Guides
Issue 1: High background signal in my no-enzyme control.
-
Possible Cause: The rate of spontaneous hydrolysis is significant under your current assay conditions.
-
Troubleshooting Steps:
-
Check the pH of your buffer: Spontaneous hydrolysis of p-nitrophenyl esters is higher at alkaline pH.[2][7] Consider if a lower pH is compatible with your enzyme's activity.
-
Lower the assay temperature: Higher temperatures accelerate spontaneous hydrolysis.[3][4] Determine if your enzyme is sufficiently active at a lower temperature.
-
Prepare fresh substrate: Ensure your this compound solution is freshly prepared and kept on ice before use.[2][4]
-
Evaluate buffer components: Certain salts, like ammonium (B1175870) sulfate, can catalyze the hydrolysis of p-nitrophenyl esters.[5] If present, consider if they can be removed or replaced.
-
Issue 2: My enzyme activity is not linear over time.
-
Possible Cause: This could be due to substrate depletion, enzyme instability, or an uncorrected high rate of spontaneous hydrolysis that contributes significantly to the initial signal.
-
Troubleshooting Steps:
-
Run a no-enzyme control: Always subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.[1][2]
-
Optimize substrate concentration: Ensure you are working under initial velocity conditions where the reaction rate is linear with time.
-
Check enzyme stability: Verify that your enzyme is stable under the assay conditions for the duration of the experiment.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in the preparation of reagents or slight differences in assay conditions can lead to inconsistent results, especially when dealing with an unstable substrate.
-
Troubleshooting Steps:
-
Standardize reagent preparation: Always prepare fresh substrate and buffer solutions for each set of experiments.
-
Precise temperature control: Ensure the temperature of your reaction is tightly controlled.
-
Consistent timing: Be precise with all incubation and measurement times.
-
Experimental Protocols
Protocol for Determining and Correcting for Spontaneous Hydrolysis
This protocol describes how to measure the rate of spontaneous hydrolysis of this compound and use this information to correct your enzyme kinetic data.
Materials:
-
This compound
-
Assay buffer (appropriate for your enzyme)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for 2-nitrophenol (typically 405-415 nm)[1][7]
-
Temperature-controlled cuvette holder or plate reader
Procedure:
-
Prepare a "No-Enzyme Control" Reaction:
-
In a cuvette or well of a microplate, combine all the components of your standard assay mixture except for the enzyme.
-
This should include the assay buffer and this compound at the final concentration used in your enzymatic assay.
-
-
Incubate under Assay Conditions:
-
Place the "no-enzyme control" sample in the spectrophotometer set to the same temperature as your enzymatic assay.
-
-
Monitor Absorbance:
-
Measure the absorbance at the appropriate wavelength (e.g., 410 nm) at regular time intervals for the same duration as your enzymatic assay.[8]
-
-
Calculate the Rate of Spontaneous Hydrolysis:
-
Plot the absorbance values against time.
-
The slope of this line represents the rate of spontaneous hydrolysis (ΔAbs/min).
-
-
Correcting the Enzymatic Reaction Rate:
-
Perform your enzymatic assay as usual, measuring the change in absorbance over time in the presence of the enzyme.
-
Calculate the total rate of reaction (enzymatic + spontaneous) from the slope of the absorbance versus time plot.
-
Subtract the rate of spontaneous hydrolysis (from step 4) from the total rate of reaction to obtain the true enzyme-catalyzed rate.
-
Corrected Rate = Total Rate - Rate of Spontaneous Hydrolysis
-
Data Presentation
Table 1: Factors Influencing the Rate of Spontaneous Hydrolysis of p-Nitrophenyl Esters.
| Factor | Effect on Spontaneous Hydrolysis Rate | Citation |
| pH | Increases with increasing pH (more rapid in alkaline conditions) | [2][7] |
| Temperature | Increases with increasing temperature | [3][4] |
| Buffer Composition | Presence of certain salts (e.g., ammonium sulfate) can increase the rate | [5] |
| Substrate Age | Older, pre-dissolved substrate solutions will have higher background | [2] |
Visualizations
Caption: Workflow for correcting for spontaneous substrate hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Detergents on 2-Nitrophenyl Stearate Lipase Assay
Welcome to the Technical Support Center for the 2-Nitrophenyl stearate (B1226849) (2-NPS) lipase (B570770) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding detergent interference in this assay.
Frequently Asked Questions (FAQs)
Q1: Which types of detergents are known to interfere with the 2-Nitrophenyl stearate (2-NPS) lipase assay?
A1: Both ionic and non-ionic detergents can interfere with lipase assays. Anionic detergents like Sodium Dodecyl Sulfate (SDS) are known to cause a significant decrease in lipase activity, in some cases by up to 90%.[1] Cationic detergents such as Cetylpyridinium chloride and Benzalkonium chloride can also inhibit lipase activity.[2] Non-ionic detergents like the Tween series (e.g., Tween 20, Tween 80) and Triton X-100 can have varied effects; they may either inhibit or, in some cases, even enhance lipase activity depending on the specific lipase and the concentration used.[1][3] For instance, Triton X-100 has been reported to be detrimental to the activity of some lipases.[4]
Q2: What is the mechanism of detergent interference in this assay?
A2: The mechanism of detergent interference is multifaceted. Detergents can alter the conformation of the lipase enzyme, leading to a loss of its catalytic activity.[5] It is also hypothesized that detergents can absorb to the surface of the lipid substrate, which modifies the distribution of the enzyme between the substrate surface and the aqueous phase.[2][6] This can prevent the lipase from accessing its substrate. Additionally, at concentrations above their critical micelle concentration (CMC), detergents can form micelles that may sequester the this compound substrate, making it unavailable to the enzyme.
Q3: How can I determine if my detergent is interfering with the assay?
A3: To check for detergent interference, you should run control experiments. One essential control is a "no-enzyme" blank containing all reaction components, including your detergent and the 2-NPS substrate.[7] An increase in absorbance over time in this control indicates spontaneous hydrolysis of the substrate, which can be exacerbated by certain detergents or high pH.[7] Another important control is to run the assay with a known lipase standard in the presence and absence of your detergent. A significant difference in the measured activity will indicate that your detergent is interfering.
Q4: Are there any detergents that are compatible with the 2-NPS lipase assay?
A4: The compatibility of a detergent is highly dependent on the specific lipase being studied. However, some studies have shown that certain non-ionic detergents, when used at concentrations below their CMC, may be compatible or even slightly activating for some lipases.[8] For example, some lipases have shown stability and even enhanced activity in the presence of Triton X-100 and Tween 20 at specific concentrations.[3] It is crucial to empirically test the compatibility of any detergent with your specific lipase and assay conditions.[9]
Q5: What are the troubleshooting steps to minimize detergent interference?
A5: To minimize detergent interference, consider the following steps:
-
Optimize Detergent Concentration: If a detergent is necessary for substrate solubility, use the lowest concentration required, preferably below its CMC.
-
Test Different Detergents: Screen a panel of detergents (both ionic and non-ionic) to find one that has minimal impact on your lipase's activity.
-
pH Optimization: Ensure your assay buffer pH is optimal for enzyme activity and minimizes spontaneous substrate hydrolysis, which can be influenced by detergents.[7] For many pancreatic lipases, a pH of 8.0 is a good starting point.[7]
-
Include Colipase: For pancreatic lipases, the addition of colipase can help to counteract the inhibitory effects of some detergents.[2][6]
-
Sample Dilution: If the interfering detergent is present in your sample, diluting the sample may reduce the detergent concentration to a non-interfering level, assuming the lipase activity remains detectable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or no lipase activity | The detergent in your sample or assay buffer is inhibiting the lipase. | Test for detergent inhibition by running the assay with and without the detergent. If inhibition is confirmed, try reducing the detergent concentration, or screen for a more compatible detergent. For pancreatic lipase, the addition of colipase may restore activity.[2][6] |
| High background signal in the absence of lipase | The detergent is causing or accelerating the spontaneous hydrolysis of the this compound substrate. | Perform a "Substrate Autohydrolysis Check" by incubating the substrate and detergent in the assay buffer without the enzyme.[7] If a high background is observed, consider lowering the pH of the assay buffer (highly alkaline conditions can increase spontaneous hydrolysis) or using a different detergent.[7] |
| Inconsistent results between replicates | The detergent is causing turbidity in the assay mixture, which can interfere with spectrophotometric readings. | Insoluble long-chain fatty acids produced during the reaction can cause turbidity.[4] The addition of an emulsifier like 5 mM sodium deoxycholate can help maintain the homogeneity of the assay mixture.[4] Alternatively, adding CaCl₂ can precipitate the fatty acids, which can then be removed by centrifugation, though this adds a step to the protocol.[10] |
| Falsely elevated lipase activity | Carryover from other reagents, such as those used in triglyceride assays which may contain microbial lipase, can lead to falsely high readings.[11] | If performing multiple assays on the same instrument, ensure there is no reagent carryover.[11] It is recommended to separate the analysis of lipase and triglyceride assays, potentially by using different instruments.[11] |
Quantitative Data Summary
Effects of Various Detergents on Lipase Activity
| Detergent | Type | Concentration | Effect on Lipase Activity | Source |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Not specified | 90% decrease in activity of soluble enzyme | [1] |
| Triton X-100 | Non-ionic | 5% (v/v) | ~237% relative activity for pancreatic lipase | [3] |
| Tween 20 | Non-ionic | 5% (v/v) | ~281% relative activity for pancreatic lipase | [3] |
| Tween 80 | Non-ionic | 5% (v/v) | ~207% relative activity for pancreatic lipase | [3] |
| Tergitol | Non-ionic | 5% (v/v) | ~237% relative activity for pancreatic lipase | [3] |
| Sodium Deoxycholate | Anionic (Bile Salt) | 5 mM | Enhances lipase activity and maintains homogeneity | [4] |
Note: The effects of detergents can be highly dependent on the specific lipase and experimental conditions.
Experimental Protocols
Protocol 1: Standard this compound (2-NPS) Lipase Assay
This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.
-
Prepare the Reaction Buffer: A common buffer is 50 mM Tris-HCl with a pH of 8.0.[4]
-
Prepare the Substrate Solution: Dissolve this compound in an appropriate organic solvent like isopropanol (B130326) to create a stock solution. Immediately before use, dilute the stock solution into the reaction buffer to the desired final concentration (e.g., 1 mM). An emulsifier like 5 mM sodium deoxycholate can be included in the buffer to improve substrate solubility and enhance lipase activity.[4]
-
Set up the Assay Plate:
-
Blank: Add reaction buffer and substrate solution.
-
Negative Control (No Enzyme): Add reaction buffer, substrate solution, and the buffer used to dissolve your enzyme sample.[7]
-
Positive Control: Add a known concentration of active lipase to the reaction buffer and substrate solution.
-
Samples: Add your experimental samples to the reaction buffer and substrate solution.
-
-
Initiate the Reaction: Add the enzyme solution to the appropriate wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for your lipase (e.g., 37°C) for a set period.
-
Measure Absorbance: Measure the absorbance of the released p-nitrophenol at 405-415 nm at regular intervals.[4]
-
Calculate Activity: The rate of increase in absorbance is proportional to the lipase activity.
Protocol 2: Testing for Detergent Interference
-
Prepare Reaction Mixtures: Prepare a series of reaction mixtures as described in Protocol 1. For the test samples, include the detergent at the desired concentration.
-
Set up Controls:
-
No Detergent Control: Your standard lipase assay without the addition of the test detergent.
-
Detergent-Only Control (No Enzyme): Contains the assay buffer, substrate, and the test detergent, but no lipase. This will check for detergent-induced substrate hydrolysis.[7]
-
-
Run the Assay: Perform the assay as described in Protocol 1.
-
Analyze the Results:
-
Compare the activity in the "No Detergent Control" to the activity in your test samples. A significant difference indicates interference.
-
Monitor the "Detergent-Only Control" for any increase in absorbance, which would suggest the detergent is causing spontaneous substrate breakdown.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the detergent inhibition of pancreatic lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Nitrophenyl Stearate Enzymatic Reactions
Welcome to the technical support center for 2-Nitrophenyl stearate (B1226849) (2-NPS) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during lipase (B570770) and esterase assays using this substrate. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Nitrophenyl stearate reaction mixture turbid?
A1: Turbidity in this compound enzymatic reactions is most commonly due to the poor solubility of the substrate in aqueous buffer systems. The long stearate chain makes the molecule highly hydrophobic. Turbidity can also arise from the precipitation of the reaction product, stearic acid, or from using improperly prepared reagents.
Q2: How can I improve the solubility of this compound in my assay?
A2: To improve solubility and prevent turbidity, a co-solvent is typically used to prepare a concentrated stock solution of this compound. This stock is then diluted into the reaction buffer which often contains a detergent to emulsify the substrate.[1][2] Sonication of the substrate with detergents to form mixed micelles can also be an effective strategy.[1]
Q3: What are the recommended co-solvents and detergents to use?
A3: Common co-solvents for dissolving this compound include isopropanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[1] Detergents such as Triton X-100, sodium deoxycholate, and gum arabic are frequently used in the reaction buffer to maintain a clear solution.[3][4][5] However, it's important to note that some detergents can inhibit enzyme activity.[4]
Q4: Can the concentration of the substrate affect turbidity?
A4: Yes, higher concentrations of this compound are more likely to cause turbidity.[6] It is crucial to work within a concentration range where the substrate remains in solution or as a stable emulsion. If you observe turbidity, consider reducing the substrate concentration.
Q5: My blank (control with no enzyme) is turbid. What should I do?
A5: A turbid blank indicates a problem with the substrate's solubility in your reaction buffer, independent of the enzyme. You should optimize your buffer conditions, which may include adjusting the type or concentration of the detergent and/or co-solvent.
Q6: Can pH and temperature contribute to turbidity?
A6: Yes, pH and temperature can affect the solubility of both the substrate and the enzyme, as well as the enzyme's activity and stability.[7] It is important to perform the assay at the optimal pH and temperature for your specific enzyme, while ensuring these conditions do not cause the substrate to precipitate.
Troubleshooting Guide
This guide provides a systematic approach to resolving turbidity issues in your this compound enzymatic reactions.
Issue 1: Turbidity observed immediately after adding the substrate to the reaction buffer.
| Potential Cause | Recommended Solution |
| Poor Substrate Solubility | - Ensure the this compound stock solution is fully dissolved in an appropriate organic solvent (e.g., isopropanol, DMSO). - Add a suitable detergent (e.g., Triton X-100, sodium deoxycholate) to the reaction buffer to aid in emulsification.[3][5] - Sonicate the reaction mixture after adding the substrate to promote the formation of a stable emulsion.[1] |
| Incompatible Buffer Components | - Verify that all buffer components are compatible and fully dissolved. - Some salts can decrease the solubility of hydrophobic compounds. Consider using a different buffer system. |
| Incorrect Reagent Preparation | - Prepare fresh reagent solutions. - Ensure all components are at the correct concentration and pH. |
Issue 2: Turbidity develops during the course of the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Product Precipitation | - The product of the reaction, stearic acid, is also poorly soluble in aqueous solutions. - The inclusion of a detergent in the reaction buffer can help to solubilize the fatty acid product. |
| Enzyme Denaturation/Precipitation | - Confirm that the reaction conditions (pH, temperature) are optimal for your enzyme and do not cause it to denature and precipitate. - Ensure the concentration of any organic co-solvent is not high enough to denature the enzyme. |
| Substrate Instability | - Although less common, the substrate itself may become unstable under the reaction conditions over time, leading to precipitation. - Run a control reaction without the enzyme for the same duration to check for substrate precipitation. |
Data Presentation
Table 1: Commonly Used Co-solvents for this compound Stock Solutions
| Co-solvent | Typical Stock Concentration | Notes |
| Isopropanol | 10-50 mM | Often used in combination with a detergent in the final reaction mixture.[3] |
| Acetonitrile | 10-50 mM | Can be harsh on some enzymes; test for compatibility.[1] |
| DMSO | 5 mg/mL | A gentle co-solvent, but the final concentration in the assay should be kept low (<5%) to avoid enzyme inhibition.[1][2][8] |
Table 2: Common Detergents for Emulsifying this compound
| Detergent | Typical Final Concentration | Notes |
| Triton X-100 | 0.1 - 1% (v/v) | A non-ionic detergent, generally well-tolerated by many enzymes.[3] |
| Sodium Deoxycholate | 5 mM | An ionic detergent that can enhance lipase activity.[5] |
| Gum Arabic | 0.1% (w/v) | A natural emulsifier that may have less of an inhibitory effect on some lipases compared to other detergents.[4] |
Experimental Protocols
Key Experiment: Lipase Activity Assay using this compound
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM sodium deoxycholate and 1 mM CaCl₂.[5]
-
Substrate Stock Solution (10 mM): Dissolve 40.6 mg of this compound in 10 mL of isopropanol. Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) and dilute to the desired working concentration just before use.
2. Assay Procedure:
-
In a 96-well microplate, add 180 µL of the Assay Buffer to each well.
-
Add 10 µL of the enzyme solution to the sample wells. For the blank (control) wells, add 10 µL of the enzyme dilution buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution to all wells. The final substrate concentration will be 0.5 mM.
-
Immediately measure the absorbance at 410 nm using a microplate reader.
-
Continue to take readings every minute for 15-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well. Subtract the rate of the blank from the sample wells to correct for any non-enzymatic hydrolysis of the substrate.
Visualizations
Caption: A flowchart for troubleshooting turbidity in enzymatic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing 2-Nitrophenyl Stearate-Based Lipase Assays
Welcome to the Technical Support Center for 2-Nitrophenyl Stearate (B1226849) (2-NPS)-based assays. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity, troubleshooting common experimental issues, and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is my lipase (B570770) activity signal weak or undetectable when using a 2-Nitrophenyl stearate substrate?
A1: A weak signal in a 2-NPS-based assay can stem from several factors. The most common issue is poor substrate availability due to the low aqueous solubility of the long-chain stearate ester. This can be addressed by optimizing the emulsification of the substrate. Other potential causes include suboptimal reaction conditions (pH, temperature), low enzyme concentration, or inactive enzyme.
Q2: How can I improve the solubility and stability of the this compound substrate in my assay buffer?
A2: To improve the solubility and create a stable emulsion of 2-NPS, it is crucial to use an appropriate organic solvent and emulsifying agent. A common approach is to first dissolve the 2-NPS in a water-miscible organic solvent like isopropanol (B130326) or a mixture of isopropanol and acetonitrile. This stock solution is then added to the assay buffer containing an emulsifier such as Triton X-100, sodium deoxycholate, or gum arabic. Sonication or vigorous vortexing is often necessary to form a homogenous and stable microemulsion.
Q3: What are the optimal pH and temperature conditions for a this compound-based lipase assay?
A3: The optimal pH and temperature are highly dependent on the specific lipase being studied. Generally, most lipases exhibit optimal activity in the neutral to alkaline pH range (pH 7.0-9.0).[1] It is advisable to perform a pH profile for your enzyme to determine the ideal condition. Similarly, a temperature optimization experiment should be conducted, typically in the range of 25-50°C, to find the temperature at which the enzyme is most active and stable.
Q4: Can other esterases in my sample interfere with the this compound assay?
A4: Yes, other carboxylesterases present in a crude enzyme preparation can potentially hydrolyze 2-NPS, leading to an overestimation of lipase activity. To differentiate true lipase activity, it is recommended to use a more specific substrate for esterases, such as 2-Nitrophenyl acetate (B1210297) or butyrate, in a parallel experiment. A significantly higher activity with the shorter-chain esters would indicate the presence of contaminating esterases.
Q5: How can I minimize background signal from the spontaneous hydrolysis of this compound?
A5: Spontaneous, non-enzymatic hydrolysis of 2-NPS can contribute to high background signal, particularly at alkaline pH and elevated temperatures. To mitigate this, it is important to run a "no-enzyme" control for every experiment. This control contains all reaction components except the lipase and allows for the subtraction of the background signal from the enzymatic reaction. Performing the assay at the lowest pH that still provides good enzyme activity can also help reduce autohydrolysis.[2]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like substrate emulsions. |
| Inhomogeneous Substrate Emulsion | Ensure the substrate emulsion is well-mixed before and during dispensing into assay plates. Sonication is recommended. |
| Temperature Gradients | Pre-incubate all reagents and the assay plate at the reaction temperature to avoid "edge effects". |
| Bubbles in Wells | Centrifuge the plate briefly after adding all reagents to remove bubbles, which can interfere with absorbance readings. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Substrate Concentration | Perform a substrate titration to determine the optimal concentration (typically around the Km value) for your lipase. |
| Insufficient Incubation Time | Increase the incubation time, ensuring the reaction remains in the linear range. |
| Low Enzyme Concentration | Increase the concentration of the enzyme in the assay. |
| Inappropriate Emulsifier | Test different emulsifiers (e.g., Triton X-100, sodium deoxycholate) and their concentrations to find the one that maximizes enzyme activity. |
Quantitative Data Summary
The selection of the p-nitrophenyl ester substrate is critical, as lipase activity is dependent on the acyl chain length. The following table summarizes the kinetic parameters for a wild-type lipase with various p-nitrophenyl esters.
Table 1: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl acetate | C2 | 0.42[1][3] | - |
| p-Nitrophenyl butyrate | C4 | 0.95[1][3] | 0.83[3] |
| p-Nitrophenyl octanoate | C8 | 1.1[1][3] | - |
| p-Nitrophenyl dodecanoate | C12 | 0.78[1][3] | - |
| p-Nitrophenyl palmitate | C16 | 0.18[1][3] | 0.063[3] |
Note: Data for this compound (C18) is limited, but the trend suggests that activity may be lower than that for p-Nitrophenyl palmitate.
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Emulsion
Materials:
-
This compound (2-NPS)
-
Isopropanol
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a 10 mM stock solution of 2-NPS in isopropanol. Gentle warming may be required to fully dissolve the substrate.
-
Prepare the assay buffer containing 0.5% (v/v) Triton X-100.
-
To create the substrate emulsion, slowly add the 2-NPS stock solution to the assay buffer with vigorous vortexing or sonication. A typical final concentration for the assay is 1 mM 2-NPS.
-
The resulting emulsion should be a homogenous, milky-white suspension. Prepare this emulsion fresh before each experiment.
Protocol 2: Standard Lipase Activity Assay using this compound
Materials:
-
2-NPS Substrate Emulsion (from Protocol 1)
-
Lipase solution (in a suitable buffer)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0)
-
96-well microplate
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Microplate reader
Procedure:
-
Add 180 µL of the pre-warmed 2-NPS substrate emulsion to each well of a 96-well microplate.
-
Include appropriate controls:
-
Blank: 200 µL of Assay Buffer.
-
No-Enzyme Control: 180 µL of substrate emulsion and 20 µL of the buffer used to dissolve the lipase.
-
-
To initiate the reaction, add 20 µL of the lipase solution to the sample wells.
-
Immediately place the microplate in a reader pre-set to the optimal temperature and measure the absorbance at 410 nm every minute for 10-30 minutes.
-
Calculate the rate of 2-nitrophenol (B165410) release by determining the slope of the linear portion of the absorbance versus time curve.
Visualizations
Caption: Experimental workflow for a this compound-based lipase assay.
Caption: A logical guide for troubleshooting low signal in 2-NPS lipase assays.
References
stability of 2-Nitrophenyl stearate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Nitrophenyl stearate (B1226849) under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability of 2-Nitrophenyl Stearate: A Summary
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Degradation of this substrate can lead to increased background signals and inaccurate measurements in enzymatic assays. The primary factors influencing its stability are temperature, light, and pH.
Data Presentation: Storage Recommendations and Stability
| Storage Form | Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage.[1] |
| 4°C | 2 years | Suitable for shorter-term storage.[1] | |
| Room Temperature | Unspecified | Not recommended for long-term storage due to potential for degradation. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Ideal for long-term storage of stock solutions.[1] |
| -20°C | 1 month | Suitable for working stock solutions.[1] | |
| Room Temperature | Unspecified | Not recommended; prepare fresh solutions for daily use.[2] |
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: I am observing high background absorbance in my enzyme assay even without the enzyme. What could be the cause?
A1: High background absorbance is a common issue and can be attributed to the spontaneous hydrolysis of this compound. This is particularly prevalent under alkaline conditions (pH > 8.0).
-
Troubleshooting Steps:
-
Check the pH of your buffer: Nitrophenyl esters are more susceptible to hydrolysis at higher pH.[3] If your assay conditions permit, consider lowering the pH.
-
Prepare fresh substrate solution: The substrate may have degraded over time, especially if the stock solution was not stored properly. It is recommended to prepare fresh solutions for each experiment.[2]
-
Run a substrate-only control: Incubate the substrate in the assay buffer under the same conditions as your experiment but without the enzyme. A significant increase in absorbance over time confirms spontaneous hydrolysis.
-
Q2: My experimental results are inconsistent from day to day. Could the stability of this compound be a factor?
A2: Yes, inconsistency in results can be a direct consequence of substrate degradation.
-
Troubleshooting Steps:
-
Standardize storage of stock solutions: Ensure that your stock solutions are aliquoted and stored at the recommended temperature (-80°C for long-term, -20°C for short-term) to minimize freeze-thaw cycles.[1]
-
Protect from light: Nitrophenol compounds are known to be light-sensitive.[2][4] Store both solid compound and solutions in amber vials or protected from light.
-
Verify substrate concentration: If a stock solution has been stored for a while, its concentration may have decreased due to degradation. Consider verifying the concentration using spectrophotometry before use.
-
Q3: The solid this compound has changed color. Is it still usable?
A3: A change in color, such as yellowing, can indicate degradation of the compound.[2] Nitrophenols are susceptible to photodegradation.[2][4] It is recommended to use a fresh, uncolored batch of the compound for the most reliable results.
Q4: What are the best practices for handling and preparing this compound solutions?
A4:
-
Weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Use a dry, high-quality solvent such as DMSO to prepare stock solutions.[1]
-
Preparation: Prepare solutions fresh whenever possible. If you need to store them, do so in small aliquots at -80°C or -20°C.[1]
-
Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under specific storage conditions.
Objective: To determine the rate of degradation of this compound under various temperature and light conditions.
Materials:
-
This compound
-
Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
HPLC-grade solvent (e.g., DMSO)
-
Temperature-controlled incubator/oven
-
UV lamp (for photostability testing)
-
Amber and clear glass vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Aliquot the solution into amber and clear vials.
-
-
Storage Conditions:
-
Temperature Stability: Store sets of amber vials at different temperatures: -20°C, 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).
-
Photostability: Place a set of clear vials under a UV lamp and another set exposed to ambient light. Wrap a control set in aluminum foil and keep it at the same temperature.
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each sample.
-
Dilute the aliquot in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration appropriate for spectrophotometric analysis.
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Measure the absorbance at the wavelength corresponding to the hydrolysis product, p-nitrophenol (around 400-410 nm), to assess degradation.
-
For a more detailed analysis, use High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Calculate the degradation rate constant for each condition.
-
Visualizations
References
dealing with product inhibition in 2-Nitrophenyl stearate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 2-Nitrophenyl stearate (B1226849) (pNPS) assays, with a specific focus on product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is a 2-Nitrophenyl stearate (pNPS) assay and what is it used for?
A1: The this compound (pNPS) assay is a spectrophotometric method used to measure the activity of lipases and esterases. The enzyme hydrolyzes the pNPS substrate, releasing stearic acid and 2-nitrophenol (B165410). The release of the yellow-colored 2-nitrophenolate (B253475) ion is monitored over time by measuring the absorbance at or near 410 nm. This assay is frequently used for inhibitor screening and characterizing enzyme kinetics.
Q2: What are the products of the enzymatic reaction in a pNPS assay?
A2: The enzymatic hydrolysis of this compound yields two products: stearic acid (a long-chain saturated fatty acid) and 2-nitrophenol.
Q3: What is product inhibition in the context of a pNPS assay?
A3: Product inhibition occurs when the products of the enzymatic reaction, stearic acid and/or 2-nitrophenol, bind to the enzyme and reduce its catalytic activity. This can lead to a decrease in the reaction rate over time, resulting in non-linear progress curves and an underestimation of the initial reaction velocity.
Q4: Why is stearic acid a particularly problematic inhibitor in this assay?
A4: Stearic acid, being a long-chain fatty acid, has low solubility in aqueous solutions and a tendency to aggregate at the oil-water interface where lipases are active. This accumulation can lead to competitive inhibition by blocking the active site of the enzyme.
Troubleshooting Guide
Issue 1: The reaction rate decreases over time, showing a non-linear curve.
Possible Cause: Product inhibition by stearic acid and/or 2-nitrophenol.
Troubleshooting Steps:
-
Reduce Enzyme Concentration: Using a lower enzyme concentration can slow down the accumulation of inhibitory products relative to the substrate concentration.
-
Use Shorter Incubation Times: Measure the initial reaction rate during the linear phase before significant product accumulation occurs.
-
Incorporate a Fatty Acid Acceptor: Add bovine serum albumin (BSA) to the reaction mixture. BSA binds to free fatty acids, effectively removing them from the solution and preventing their inhibitory effects on the enzyme.[1]
-
Add Divalent Cations: The inclusion of calcium chloride (CaCl₂) can help to precipitate the released fatty acids as insoluble calcium salts, thereby reducing their concentration in the reaction mixture.[2][3] However, it is important to optimize the CaCl₂ concentration, as high concentrations can also inhibit some lipases.
Issue 2: High background absorbance or variability between replicates.
Possible Cause 1: Spontaneous hydrolysis of the pNPS substrate.
Troubleshooting Steps:
-
Prepare Substrate Solution Fresh: pNPS can hydrolyze spontaneously, especially at alkaline pH. Prepare the substrate solution immediately before use.
-
Run a "No Enzyme" Control: Always include a control reaction containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings.
-
Optimize pH: While many lipases are active at alkaline pH, a very high pH can accelerate the spontaneous hydrolysis of pNPS.[4] Determine the optimal pH that balances enzyme activity and substrate stability.
Possible Cause 2: Poor solubility of pNPS.
Troubleshooting Steps:
-
Use an Appropriate Co-solvent: pNPS is poorly soluble in water and is typically dissolved in an organic solvent like isopropanol (B130326) or DMSO before being added to the assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <5%) to not inhibit the enzyme.
-
Include a Detergent: A mild non-ionic detergent, such as Triton X-100 or gum arabic, can be included in the assay buffer to help emulsify the substrate and improve its availability to the enzyme.[4]
Issue 3: Low or no enzyme activity detected.
Possible Cause: Inappropriate assay conditions.
Troubleshooting Steps:
-
Verify pH and Temperature: Ensure the pH of your buffer and the assay temperature are optimal for your specific enzyme. These parameters can significantly impact enzyme activity.
-
Check Substrate and Enzyme Stability: Confirm that your pNPS substrate and enzyme stocks have been stored correctly and have not degraded.
-
Assess for Inhibitors in your Sample: If you are testing crude samples or screening for inhibitors, be aware that your sample may contain substances that inhibit the enzyme. Run appropriate controls, including a positive control with a known active enzyme.
Data Presentation
Table 1: Examples of Fatty Acid Inhibition of Pancreatic Lipase (B570770)
| Inhibitor | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Oleic Acid | 11.7 | 41.4 | [5] |
| Linoleic Acid | 23.1 | 82.4 | [5] |
Note: IC₅₀ values can vary depending on the specific enzyme and assay conditions.
Table 2: Comparison of Strategies to Mitigate Product Inhibition
| Strategy | Mechanism of Action | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | Binds to free fatty acids, preventing their interaction with the enzyme. | Highly effective at sequestering fatty acids. | Can sometimes interfere with other assay components. |
| Calcium Chloride (CaCl₂) | Precipitates fatty acids as insoluble calcium salts.[2][3] | Simple to implement. | Optimal concentration needs to be determined; high concentrations can be inhibitory. |
| Shorter Reaction Times | Measures initial velocity before significant product accumulation. | Simple and direct approach. | Requires a continuous monitoring setup or multiple time points. |
| Lower Enzyme Concentration | Reduces the rate of product formation. | Easy to adjust. | May result in a lower signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Standard this compound (pNPS) Assay
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (v/v) Triton X-100.
-
Prepare Substrate Solution: Dissolve pNPS in isopropanol to a concentration of 10 mM.
-
Prepare Enzyme Solution: Dilute the lipase/esterase to the desired concentration in the assay buffer.
-
Assay Procedure (96-well plate format): a. Add 180 µL of assay buffer to each well. b. Add 10 µL of the enzyme solution (or buffer for the blank). c. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. d. Start the reaction by adding 10 µL of the 10 mM pNPS substrate solution to each well. e. Immediately measure the absorbance at 410 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate Activity: Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the progress curve. Use the molar extinction coefficient of 2-nitrophenol at the specific pH to convert this rate into µmol/min.
Protocol 2: pNPS Assay with BSA to Mitigate Fatty Acid Inhibition
-
Prepare BSA-containing Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic, 0.2% (v/v) Triton X-100, and 1 mg/mL Bovine Serum Albumin.
-
Follow steps 2-5 of the standard protocol, using the BSA-containing assay buffer.
Visualizations
References
- 1. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sodium taurodeoxycholate, CaCl2 and albumin on the action of pancreatic lipase on droplets of trioleoylglycerol and the release of lipolytic products into aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of calcium ions and bile salts on the pancreatic lipase-catalyzed hydrolysis of triglyceride emulsions stabilized with lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enzyme Assays with 2-Nitrophenyl Stearate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzyme assays involving the substrate 2-Nitrophenyl stearate (B1226849), particularly concerning the influence of metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of metal ions in enzyme activity?
A1: Metal ions can have a multifaceted role in enzyme-catalyzed reactions. They can act as essential cofactors, binding to the enzyme's active site or to the substrate to facilitate the reaction. In this capacity, they can help to properly orient the substrate, stabilize charges during the reaction, or participate in redox reactions.[1] Conversely, some metal ions can act as inhibitors by binding to the enzyme and altering its conformation, competing with the substrate for the active site, or interfering with the function of essential cofactors.[1][2]
Q2: How do I know if my enzyme requires a specific metal ion for activity with 2-Nitrophenyl stearate?
A2: The requirement for a specific metal ion is enzyme-dependent. Many lipases and esterases are known to be activated by certain divalent cations, such as Ca²⁺ and Mg²⁺.[3][4][5] To determine if your enzyme requires a specific metal ion, you can perform the enzyme assay in the presence and absence of various metal ions. Additionally, including a chelating agent like EDTA in a control reaction can help identify a metal ion requirement; a significant decrease in activity in the presence of EDTA suggests the enzyme relies on a metal ion that has been removed.[2]
Q3: Which metal ions are common inhibitors of lipase (B570770) and esterase activity?
A3: Several metal ions are known to inhibit lipase and esterase activity. Heavy metal ions such as Hg²⁺, Cu²⁺, and Sn²⁺ are often potent inhibitors.[2] Other ions like Zn²⁺, Co²⁺, Ni²⁺, and Fe²⁺/Fe³⁺ can also exhibit inhibitory effects, though their impact can vary depending on the specific enzyme and the concentration of the ion.[2][3][6]
Q4: Can the buffer system I use affect the results of my metal ion experiment?
A4: Yes, the choice of buffer is critical. Some buffer components can chelate metal ions, making them unavailable to the enzyme. For example, phosphate (B84403) buffers can precipitate certain divalent cations. It is advisable to use buffers with low metal-binding capacity, such as Tris-HCl or HEPES, when studying the effect of metal ions. Always check for potential interactions between your buffer and the metal ions you are testing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal (yellow color in blank) | Spontaneous hydrolysis of this compound. | Prepare the substrate solution fresh before each experiment. Ensure the pH of the reaction buffer is not excessively high, as this can increase the rate of spontaneous hydrolysis. Always include a no-enzyme control to subtract the background absorbance.[7][8] |
| No or very low enzyme activity | 1. Inhibition by a contaminating metal ion.2. Absence of a required metal ion cofactor. | 1. Add a chelating agent like EDTA to the reaction mixture to sequester inhibitory metal ions.2. Test the effect of adding various metal ions (e.g., Ca²⁺, Mg²⁺) to the assay buffer. |
| Irreproducible results | 1. Inconsistent concentrations of metal ions due to contamination.2. Variability in sample preparation. | 1. Use high-purity water and reagents to minimize metal ion contamination. Treat solutions with a chelating resin if necessary.2. Ensure precise and consistent pipetting of all components, especially the metal ion solutions. Prepare a master mix for the reaction components where possible.[9] |
| Precipitate forms in the reaction well | The metal ion may be precipitating with components of the buffer (e.g., phosphate). | Use a non-precipitating buffer like Tris-HCl or HEPES. Ensure the final concentration of the metal ion is below its solubility limit in the assay buffer. |
Data on the Effect of Metal Ions on Enzyme Activity
The following tables summarize the observed effects of various metal ions on the activity of lipases and esterases with p-nitrophenyl ester substrates. While specific data for this compound is limited, these tables provide a general guide. The effect is highly dependent on the specific enzyme and the concentration of the metal ion.
Table 1: Effect of Metal Ions on Lipase/Esterase Activity
| Metal Ion | Concentration (mM) | Enzyme Source | Substrate | Effect | % Relative Activity | Reference |
| Ca²⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Activation | 129 | [3] |
| Ca²⁺ | 2 | Pseudomonas aeruginosa | - | Activation | 166.1 | |
| Mg²⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Inhibition | 67.3 | [3] |
| Mg²⁺ | 2 | Pseudomonas aeruginosa | - | Activation | 135.9 | |
| Mn²⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Activation | 119 | [3] |
| Zn²⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Inhibition | 79.0 | [3] |
| Cu²⁺ | 1 | Metaproteomics-derived esterase | - | Inhibition | ~50 | [10] |
| Fe³⁺ | 10 | Bacillus sp. | Olive Oil | Inhibition | - | [3] |
| Co²⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Inhibition | 70.2 | [3] |
| Ni²⁺ | 1 x 10⁻² to 1 x 10⁻⁵ M | Human Urokinase | Nα-acetylglycyl-L-lysine methyl ester | Strong Inhibition | - | [2] |
| Hg²⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Activation | 101 | [3] |
| K⁺ | 5 | Thermo-halophilic bacterium | Olive Oil | Activation | 118 | [3] |
Note: A dash (-) indicates that the specific quantitative data was not provided in the source.
Experimental Protocol: Assay of Enzyme Activity with this compound
This protocol outlines a general method for determining the effect of metal ions on enzyme activity using this compound as a substrate.
Materials:
-
Enzyme solution of appropriate dilution
-
This compound solution (e.g., 10 mM in isopropanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stock solutions of various metal ions (e.g., CaCl₂, MgCl₂, ZnSO₄, CuSO₄) at a known concentration (e.g., 100 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Procedure:
-
Prepare Reaction Mixtures:
-
In the wells of a 96-well microplate, prepare the reaction mixtures. For each metal ion to be tested, create a set of triplicate wells.
-
Test wells: Add assay buffer, the metal ion solution to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM), and the enzyme solution.
-
Control wells (No metal ion): Add assay buffer and the enzyme solution.
-
Blank wells (No enzyme): Add assay buffer and the metal ion solution.
-
The total volume in each well should be kept constant by adjusting the volume of the assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the microplate at the desired temperature for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
To each well, add a small volume of the this compound solution to initiate the reaction. The final substrate concentration should be optimized for your specific enzyme.
-
Mix the contents of the wells gently.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using the microplate reader.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the blank (no enzyme) from the rate of the corresponding test and control wells to correct for spontaneous substrate hydrolysis.
-
Calculate the relative enzyme activity for each metal ion concentration by comparing its V₀ to the V₀ of the control (no metal ion), which is set to 100%.
-
Visualizations
Caption: Workflow for determining the effect of metal ions on enzyme activity.
Caption: Potential activating and inhibitory roles of metal ions on enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of metal ions on esterase activities of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
how to prevent substrate depletion in kinetic studies with 2-Nitrophenyl stearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing substrate depletion and other common issues during kinetic studies with the chromogenic lipase (B570770) substrate, 2-Nitrophenyl stearate (B1226849).
Troubleshooting Guides
Issue 1: Rapid Substrate Depletion and Non-Linear Reaction Progress Curves
Question: My reaction rate is initially very fast and then quickly plateaus, leading to a non-linear progress curve. How can I ensure I am measuring the true initial velocity?
Answer:
This is a classic sign of substrate depletion, where a significant portion of the substrate is consumed early in the reaction. To obtain reliable kinetic data, it is crucial to work under "initial velocity" conditions, where less than 10% of the substrate has been consumed.[1] Here’s how to troubleshoot this issue:
Troubleshooting Steps:
-
Reduce Enzyme Concentration: The simplest way to slow down the reaction rate is to decrease the amount of enzyme in your assay.
-
Shorten the Reaction Time: If reducing the enzyme concentration is not feasible, shorten the time over which you are measuring the reaction. Modern plate readers can take readings every few seconds, allowing you to capture the initial linear phase.
-
Lower the Temperature: Reducing the assay temperature (e.g., from 37°C to 25°C) will decrease the enzyme's catalytic rate.
-
Verify Substrate Concentration: Ensure your substrate concentration is appropriate for your enzyme. For determining the Michaelis constant (Km), you should test a range of substrate concentrations both below and above the expected Km.
Quantitative Recommendations for Assay Optimization:
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Start with a low concentration and perform serial dilutions to find a range that yields a linear reaction rate for at least 5-10 minutes. | To ensure the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. |
| Substrate Consumption | Aim for <10% total substrate consumption during the measurement period.[1] | To maintain pseudo-first-order kinetics with respect to the substrate, a key assumption in Michaelis-Menten kinetics. |
| Measurement Interval | For rapid enzymes, use kinetic mode on a plate reader with measurements every 15-30 seconds. | To accurately capture the initial linear phase of the reaction before substrate depletion becomes significant. |
Issue 2: Poor Substrate Solubility and Inconsistent Results
Question: I'm having trouble dissolving 2-Nitrophenyl stearate in my aqueous buffer, and my results are not reproducible. What can I do?
Answer:
This compound has very poor aqueous solubility due to its long C18 acyl chain. This can lead to substrate precipitation or aggregation, causing inconsistent and unreliable kinetic data. Here are strategies to improve solubility:
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into your aqueous assay buffer.
-
Incorporate a Detergent: For highly hydrophobic substrates, a detergent can be used to form micelles, which can solubilize the substrate.
-
Sonication: After adding the substrate stock to the assay buffer, sonicate the solution to aid in dispersion and create a homogenous mixture.
Co-solvent and Detergent Recommendations:
| Reagent | Recommended Final Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | < 5% (v/v) | A versatile solvent for many organic compounds. Higher concentrations can inhibit enzyme activity. |
| Ethanol | < 5% (v/v) | Another common co-solvent. Check for enzyme tolerance. |
| Isopropanol | < 5% (v/v) | Can be effective for dissolving lipids. |
| Triton X-100 | Above the Critical Micelle Concentration (CMC) | A non-ionic detergent that is often used in enzyme assays with lipidic substrates. |
| Sodium Deoxycholate | Above the CMC | An ionic detergent that can aid in the emulsification of fatty acid esters. |
| Sodium Taurocholate | Above the CMC | A bile salt that is effective in solubilizing lipids for lipase assays. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in a kinetic assay?
A1: The optimal substrate concentration depends on the Michaelis constant (Km) of your enzyme. A good starting point is to test a range of concentrations from 0.1x to 10x the expected Km. While the specific Km for this compound is enzyme-dependent, you can use the Km values for the similar substrate, p-nitrophenyl palmitate (C16), as a starting reference. For some bacterial lipases, the Km for p-nitrophenyl palmitate has been reported to be in the micromolar range, for instance, 4.76 μM.[2]
Q2: How do I know if my substrate is forming micelles and how does this affect my results?
A2: Long-chain fatty acid esters like this compound can self-aggregate to form micelles in aqueous solutions, especially at concentrations above their Critical Micelle Concentration (CMC).[3] Substrate aggregation can obscure the true substrate concentration available to the enzyme and may lead to non-Michaelis-Menten kinetics.[1] The CMC for p-nitrophenyl esters decreases as the acyl chain length increases. For example, the CMC for p-nitrophenyl decanoate (B1226879) is 1.2 x 10⁻⁶ M, and for the dodecanoate, it is estimated to be around 10⁻⁷ M.[4] The CMC for this compound is expected to be even lower. If you are working at concentrations in this range or higher, you should consider the possibility of micelle formation. The use of detergents can help create a more uniform and reproducible micellar environment for the enzyme to act upon.
Q3: Can I use an endpoint assay instead of a kinetic assay?
A3: While an endpoint assay is simpler to perform, a continuous kinetic assay is highly recommended for studying enzyme kinetics. A kinetic assay allows you to visualize the entire reaction progress and ensure you are measuring the initial linear rate. An endpoint assay only provides a single data point and can be misleading if significant substrate depletion or product inhibition has occurred during the incubation period.
Q4: My negative control (no enzyme) shows an increase in absorbance over time. What does this mean?
A4: An increase in absorbance in the absence of an enzyme indicates spontaneous hydrolysis of the this compound substrate. This is more likely to occur at an alkaline pH.[5] To correct for this, you should always run a "no enzyme" control for each substrate concentration and subtract the rate of spontaneous hydrolysis from the rate of the enzymatic reaction.
Q5: How can I be sure that the activity I am measuring is from a lipase and not another esterase?
A5: Many esterases can hydrolyze p-nitrophenyl esters. To confirm lipase activity, you can use a known lipase-specific inhibitor, such as Orlistat. A significant reduction in activity in the presence of the inhibitor would suggest that the measured activity is indeed from a lipase.
Experimental Protocols
General Protocol for a Continuous Kinetic Lipase Assay in a 96-Well Plate
This protocol provides a general framework. You will need to optimize the concentrations of the enzyme and substrate, as well as the assay buffer conditions, for your specific experimental system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a detergent like 0.1% Triton X-100)
-
Lipase solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405-410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Substrate Solutions: Prepare serial dilutions of the substrate stock solution in the assay buffer to achieve the desired final concentrations in the assay. It is important to add the DMSO stock to the buffer and mix well (vortex or sonicate) to ensure proper dispersion.
-
Set up the Assay Plate:
-
Blank: Add assay buffer only.
-
No Enzyme Control: Add each concentration of the working substrate solution.
-
Enzyme Reactions: Add each concentration of the working substrate solution.
-
-
Pre-incubate: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add the lipase solution to the "Enzyme Reactions" wells. The final volume in all wells should be the same (e.g., 200 µL).
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405-410 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, subtract the rate of the "No Enzyme Control" from the rate of the "Enzyme Reaction" to correct for spontaneous hydrolysis.
-
Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Troubleshooting workflow for non-linear reaction curves due to substrate depletion.
Caption: Workflow for improving the solubility of this compound in aqueous buffers.
References
Validation & Comparative
A Comparative Guide to 2-Nitrophenyl Stearate and p-Nitrophenyl Palmitate as Lipase Substrates
For researchers, scientists, and drug development professionals engaged in the study of lipases, the selection of an appropriate substrate is paramount for accurate and reliable activity assays. Among the chromogenic substrates, nitrophenyl esters are widely utilized due to their simplicity and sensitivity. This guide provides an objective comparison of two long-chain fatty acid esters, 2-Nitrophenyl stearate (B1226849) and p-nitrophenyl palmitate, for use in lipase (B570770) assays, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each substrate is crucial for designing and interpreting lipase assays.
| Property | 2-Nitrophenyl Stearate (assumed as 4-Nitrophenyl stearate) | p-Nitrophenyl Palmitate |
| Synonyms | 4-Nitrophenyl octadecanoate, Octadecanoic acid 4-nitrophenyl ester | p-Nitrophenyl hexadecanoate, Hexadecanoic acid 4-nitrophenyl ester |
| Molecular Formula | C₂₄H₃₉NO₄ | C₂₂H₃₅NO₄ |
| Molecular Weight | 405.57 g/mol | 377.52 g/mol |
| Acyl Chain Length | C18 | C16 |
| Appearance | Powder | |
| Solubility | Chloroform (B151607): 100 mg/mL | Soluble in isopropanol (B130326) and other organic solvents[1] |
| Storage Temperature | -20°C | -20°C |
Principle of the Lipase Assay
The enzymatic assay for lipase activity using nitrophenyl esters is based on the hydrolysis of the ester bond by the lipase. This reaction releases a fatty acid and a nitrophenolate molecule. The p-nitrophenolate ion has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of formation of the yellow product is directly proportional to the lipase activity.[2][3]
Caption: General principle of lipase activity assay using p-nitrophenyl esters.
Performance Comparison
The choice between this compound and p-nitrophenyl palmitate as a lipase substrate is influenced by several factors, including the specific lipase being studied, its substrate preference, and the experimental conditions.
Substrate Specificity and Lipase Preference
Lipases exhibit varying degrees of specificity towards substrates with different acyl chain lengths.[2][3] Generally, true lipases are more active against water-insoluble substrates with long-chain fatty acids, while esterases prefer short-chain fatty acid esters.[4]
-
p-Nitrophenyl Palmitate (C16): This substrate is widely used to differentiate between lipases and esterases, with lipases showing higher activity towards it.[4] However, the activity of a given lipase on p-nitrophenyl palmitate can be low compared to its activity on other esters. For instance, one study found that a wild-type lipase exhibited very low activity on p-nitrophenyl palmitate.[2][5]
-
This compound (C18): As a longer-chain fatty acid ester, this compound is also a substrate for true lipases. Some lipases show a preference for even longer acyl chains, and in such cases, this compound might be a more suitable substrate than p-nitrophenyl palmitate. For example, a lipase from Staphylococcus epidermidis showed a preference for p-NP stearate.
Kinetic Parameters
The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), provide quantitative measures of enzyme-substrate interaction and catalytic efficiency. A direct comparison of these parameters for this compound and p-nitrophenyl palmitate with the same lipase is ideal for substrate selection.
| Lipase Source | Substrate | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| Wild-type Lipase | p-Nitrophenyl palmitate | - | 0.18[2][5] | 0.063[2] |
| Staphylococcus epidermidis | p-Nitrophenyl stearate | 0.695 | 262.66 s⁻¹ mM⁻¹ | - |
Note: The Vmax for the wild-type lipase is reported in U/mg protein, while for the S. epidermidis lipase, it is given in s⁻¹ mM⁻¹. Due to the different units and lipase sources, a direct comparison of these values is not straightforward.
The data suggests that lipase activity is highly dependent on the source of the enzyme and the specific substrate used. The wild-type lipase showed low activity with p-nitrophenyl palmitate, indicating a preference for shorter acyl chains in that particular study.[2][5]
Advantages and Disadvantages
| Feature | This compound | p-Nitrophenyl Palmitate |
| Acyl Chain Length | C18 - May be preferred by lipases with specificity for very long-chain fatty acids. | C16 - A standard substrate for differentiating lipases from esterases.[4] |
| Solubility | Poorly soluble in aqueous buffers, requiring the use of organic solvents like chloroform for stock solutions and emulsifying agents in the assay. | Also has poor water solubility and requires the use of organic solvents (e.g., isopropanol) and emulsifiers for the assay.[1] |
| Data Availability | Less comparative kinetic data is available in the literature. | More widely studied, with more available data on its use with various lipases. |
| Potential Issues | The longer acyl chain may lead to greater steric hindrance, potentially reducing activity for some lipases. | Can result in turbid solutions due to the insolubility of the released fatty acid, which can interfere with spectrophotometric measurements.[1] |
Experimental Protocols
A generalized protocol for measuring lipase activity using either this compound or p-nitrophenyl palmitate in a 96-well microplate format is provided below. This protocol may require optimization depending on the specific lipase and laboratory conditions.
References
Validating a Novel Lipase Assay with 2-Nitrophenyl Stearate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipase (B570770) activity is paramount. This guide provides a comprehensive validation overview of a new lipase assay utilizing 2-Nitrophenyl stearate (B1226849) as a substrate. Its performance is objectively compared with established lipase assay methodologies, supported by experimental data to inform assay selection and implementation.
Performance Comparison of Lipase Assays
The selection of an appropriate lipase assay depends on factors such as sensitivity, throughput, and the specific lipase being investigated. The following table summarizes the key performance characteristics of the new 2-Nitrophenyl stearate assay alongside common alternative methods.
| Assay Method | Substrate | Principle | Key Performance Characteristics |
| New Colorimetric Assay | This compound | Colorimetric | Potentially offers good specificity for true lipases due to the long-chain fatty acid. The release of 2-nitrophenol (B165410) can be monitored spectrophotometrically. |
| Colorimetric Assay | p-Nitrophenyl palmitate (pNPP) | Colorimetric | Well-established method, simple, and suitable for high-throughput screening. The release of p-nitrophenol is measured at 410 nm.[1][2] |
| Titrimetric Assay | Olive Oil Emulsion | Titration | Considered a classic and reliable method. It measures the free fatty acids released by titration with a standardized alkali solution.[3][4] |
| Fluorometric Assay | 4-Methylumbelliferyl butyrate (B1204436) (4-MUB) | Fluorometric | Offers high sensitivity, allowing for the detection of low levels of lipase activity. The release of the fluorescent product, 4-methylumbelliferone (B1674119), is measured.[5][6] |
| Turbidimetric Assay | Triolein or Olive Oil | Turbidimetric | Measures the decrease in turbidity of a substrate emulsion as it is hydrolyzed by lipase.[7] |
Experimental Protocols
Detailed methodologies for the novel this compound assay and established comparative methods are provided below.
New Lipase Assay Protocol using this compound
While a specific, universally standardized protocol for this compound is not widely documented, the following protocol is based on established principles for nitrophenyl ester-based lipase assays. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.
Principle: Lipase hydrolyzes the ester bond in this compound, releasing 2-nitrophenol, which is a colored compound that can be quantified spectrophotometrically.
Materials:
-
This compound
-
Lipase solution (enzyme of interest)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
Solvent for substrate (e.g., isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent like isopropanol.
-
Reaction Mixture: In a microplate well, mix the assay buffer, emulsifying agent, and the this compound stock solution.
-
Enzyme Addition: Add the lipase solution to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measurement: Measure the absorbance of the released 2-nitrophenol at an appropriate wavelength (typically around 405-420 nm) using a microplate reader.
-
Calculation: Calculate the lipase activity based on the rate of 2-nitrophenol formation, using a standard curve of 2-nitrophenol.
Alternative Lipase Assay Protocols
Principle: This assay measures the release of p-nitrophenol from pNPP, which is detected spectrophotometrically at 410 nm.[1] One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.[1]
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium deoxycholate
-
Gum arabic
-
Enzyme solution
Procedure:
-
Dissolve 30 mg of pNPP in 10 ml of isopropanol.
-
Prepare a buffer solution containing 90 ml of phosphate buffer (pH 7.0), sodium deoxycholate, and gum arabic.
-
Mix the pNPP solution with the buffer solution to create the substrate solution.
-
To 2.4 ml of the substrate solution, add 0.1 ml of the enzyme solution.
-
Incubate at the desired temperature for a specific time.
-
Measure the absorbance of the released p-nitrophenol at 410 nm.
Principle: This method quantifies the fatty acids liberated from the hydrolysis of olive oil by titrating them with a standard solution of sodium hydroxide (B78521) (NaOH).[3][4]
Materials:
-
Olive oil
-
Gum arabic solution (5% w/v)
-
Phosphate buffer (50 mM, pH 7.0)
-
Enzyme solution
-
NaOH solution (50 mM)
Procedure:
-
Prepare an olive oil emulsion by homogenizing 40 ml of olive oil with 60 ml of 5% gum arabic solution.[3]
-
Create the substrate by mixing 50 ml of the olive oil emulsion with 45 ml of phosphate buffer.[3]
-
Add 0.5 ml of the crude enzyme solution to 9.5 ml of the substrate.[3]
-
Incubate the mixture in a shaker for 1 hour at 28°C.[3]
-
Stop the reaction and titrate the mixture with 50 mM NaOH solution to a pH of 9.0.[3]
-
One unit of lipase activity is the amount of enzyme that releases 1 µmole of fatty acids per hour at 28°C.[3]
Principle: This highly sensitive assay measures the fluorescence of 4-methylumbelliferone (4-MU) released from the non-fluorescent substrate 4-MUB upon hydrolysis by lipase.[5][6]
Materials:
-
4-Methylumbelliferyl butyrate (4-MUB)
-
Liposomal dispersions or bile salt/lecithin mixed micelles
-
Enzyme solution
-
Fluorometer
Procedure:
-
Solubilize the 4-MUB substrate in either liposomal dispersions or bile salt/lecithin mixed micelles.
-
Add the enzyme solution to the substrate mixture.
-
Incubate at 37°C for 10 minutes.
-
Terminate the reaction.
-
Quantify the change in fluorescence using a fluorometer.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and related biological pathways is crucial for understanding the context and application of the lipase assay.
Lipases play critical roles in various cellular signaling pathways, particularly in lipid metabolism. Understanding these pathways can provide context for the application of lipase assays in drug discovery and metabolic research.
References
- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 2. prezi.com [prezi.com]
- 3. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of non‐diglyceride‐ and diglyceride‐based assays for pancreatic lipase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Cross-Reactivity of Esterases with 2-Nitrophenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
The enzymatic hydrolysis of ester bonds is a cornerstone of numerous biological processes and a critical consideration in drug metabolism and prodrug activation. Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), both belonging to the α/β hydrolase superfamily, are the primary enzymes responsible for this activity. Their substrate specificity, however, can vary dramatically. This guide provides a comparative overview of the cross-reactivity of various esterases with a long-chain fatty acid ester, 2-Nitrophenyl stearate (B1226849) (2-NPS), a synthetic substrate used to assay lipolytic activity.
Understanding the interaction of esterases with long-chain fatty acid esters like 2-NPS is crucial for predicting the metabolic fate of ester-containing drugs and for the rational design of targeted prodrugs. Due to the high lipophilicity of the stearate moiety, 2-NPS presents a challenge for many esterases, and its hydrolysis is often more efficiently catalyzed by true lipases, which are specialized for activity at lipid-water interfaces.
Comparative Analysis of Esterase Activity
The reactivity of esterases with nitrophenyl esters is highly dependent on the length of the acyl chain. While many esterases efficiently hydrolyze short-chain esters (e.g., acetate, butyrate), their activity typically diminishes significantly as the acyl chain length increases. For long-chain esters like stearates (C18), many true esterases exhibit negligible or no detectable activity. In contrast, lipases often show a preference for these more hydrophobic substrates.
Below is a summary of the activity of various esterases and lipases on long-chain p-nitrophenyl esters, which serve as a close proxy for 2-Nitrophenyl stearate.
| Enzyme/Enzyme Source | Substrate | Specific Activity (U/mg) | Kinetic Parameters | Reference |
| Esterase from Sinorhizobium meliloti (SMc01003) | p-Nitrophenyl stearate (C18) | ~0.01 (relative to background) | Not Reported | [1] |
| Lipase from Sinorhizobium meliloti (SMc00930) | p-Nitrophenyl palmitate (C16) | ~5.5 (mmol/min/mg) | Not Reported | [1] |
| Lipase from Yarrowia lipolytica | p-Nitrophenyl palmitate (C16) | High relative activity | Not Reported | [2] |
| Lipase from Burkholderia cepacia RQ3 | p-Nitrophenyl caprylate (C8) | Highest activity among tested pNP esters | Not Reported | [3] |
| Esterase from Triticum aestivum | Undecanoic acid p-nitrophenyl ester (C11) | Higher activity than short-chain esters | Not Reported | |
| Lipase from Thermomyces lanuginosus | p-Nitrophenyl octanoate (B1194180) (C8) | Vmax: 1.1 U/mg | Km not reported for all substrates | [4][5] |
| Lipase from Candida albicans (Lip5) | p-Nitrophenyl laurate (C12) | kcat: 15.6 s⁻¹ | Km: 0.18 mM | [6] |
Note: One unit (U) of enzyme activity is generally defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[7]
Key Observations:
-
Esterases vs. Lipases: A clear distinction can be observed between the substrate preferences of esterases and lipases. While some esterases from sources like Triticum aestivum show activity towards longer chain esters, true lipases from microbial sources such as Yarrowia lipolytica and Burkholderia cepacia are generally more active on substrates with acyl chains of C8 and longer.[3]
-
The Case of SMc01003: The esterase from Sinorhizobium meliloti (SMc01003) is a noteworthy exception, demonstrating detectable, albeit low, activity on p-nitrophenyl stearate. This highlights that while uncommon, some esterases do possess the capability to hydrolyze very long-chain fatty acid esters.[1]
-
Challenges with Long-Chain Substrates: The low aqueous solubility of this compound is a significant experimental hurdle. Assays require the use of organic co-solvents or detergents to solubilize the substrate, which can, in turn, affect enzyme activity and stability.[7][8]
Experimental Methodologies
Accurate assessment of esterase activity with lipophilic substrates like this compound necessitates a carefully designed experimental protocol. The following is a generalized procedure based on established methods for long-chain p-nitrophenyl esters.
General Protocol for Esterase Activity Assay with this compound
1. Reagent Preparation:
-
Buffer: 50 mM Sodium Phosphate (B84403) buffer (pH 8.0). An alkaline pH is crucial for the detection of the released nitrophenolate anion.[1][8]
-
Substrate Stock Solution: 10 mM this compound in isopropanol. Due to the low solubility of the substrate in aqueous solutions, a water-miscible organic solvent is required for the stock solution.
-
Enzyme Solution: Prepare a stock solution of the esterase/lipase in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and dilute to the desired concentration for the assay.
-
Emulsifying Agent (optional but recommended): A solution containing a detergent such as Triton X-100 (e.g., 0.5% v/v) or a combination of sodium deoxycholate and gum arabic can be included in the reaction buffer to improve substrate availability.[8][9]
2. Assay Procedure:
-
To a microplate well or a cuvette, add the reaction buffer (containing the emulsifying agent if used).
-
Add the enzyme solution to the buffer and pre-incubate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution. The final concentration of the organic solvent should be kept low (typically ≤ 10% v/v) to minimize its effect on enzyme activity.
-
Monitor the increase in absorbance at 405-420 nm over time using a spectrophotometer. The released 2-nitrophenolate (B253475) ion has a characteristic yellow color under alkaline conditions.[1][10]
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
-
A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.
3. Calculation of Enzyme Activity:
The rate of 2-nitrophenol (B165410) production can be calculated using the Beer-Lambert law:
Rate (µmol/min) = (ΔA/Δt) * V / (ε * l)
Where:
-
ΔA/Δt is the change in absorbance per minute.
-
V is the total reaction volume.
-
ε is the molar extinction coefficient of 2-nitrophenol at the specific pH and wavelength (e.g., ~18,000 M⁻¹cm⁻¹ at pH > 9.2 and 405 nm).[1]
-
l is the path length of the cuvette or microplate well.
Specific activity is then calculated by dividing the rate by the amount of protein in the reaction (in mg).
Experimental Workflow and Signaling Pathway Visualization
To facilitate a clearer understanding of the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for the esterase activity assay.
References
- 1. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates for Esterase Assays: Alternatives to 2-Nitrophenyl Stearate
For researchers, scientists, and drug development professionals engaged in the study of esterases, the selection of an appropriate substrate is paramount for generating accurate and reliable data. While 2-Nitrophenyl stearate (B1226849) has been traditionally used, a variety of alternative chromogenic and fluorogenic substrates offer distinct advantages in terms of sensitivity, stability, and suitability for different applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in your selection process.
Comparison of Esterase Substrates
The ideal substrate for an esterase assay depends on the specific enzyme, the required sensitivity, and the detection instrumentation available. The following table summarizes the key performance characteristics of several common alternatives to 2-Nitrophenyl stearate.
| Substrate | Principle | Detection Method | Advantages | Disadvantages | Known Kinetic Parameters (Example) |
| p-Nitrophenyl Butyrate (B1204436) (pNPB) | Chromogenic | Spectrophotometry (405-420 nm) | - Good water solubility- Well-characterized kinetics for many esterases | - Substrate instability in aqueous solutions- Potential for non-enzymatic hydrolysis | Streptomyces scabies Sub1: K_m = 0.57 mM, V_max = 2.36 µmol/g/min |
| Indoxyl Acetate (B1210297) | Chromogenic | Spectrophotometry (~670 nm) or visual inspection | - Forms a highly colored, insoluble indigo (B80030) precipitate- Useful for qualitative plate assays and histochemistry | - Product is insoluble, not ideal for continuous kinetic assays- Reaction requires oxygen | Not typically used for kinetic studies due to product insolubility. |
| Thioester Substrates | Chromogenic | Spectrophotometry (e.g., ~412 nm with DTNB) | - High sensitivity- Low background hydrolysis- Continuous monitoring of reaction | - Requires a coupling reagent (e.g., DTNB)- Potential for interference from thiols in the sample | Kinetic parameters are highly dependent on the specific thioester and coupling reaction. |
| Fluorescein (B123965) Diacetate (FDA) | Fluorogenic | Fluorometry (Ex: ~490 nm, Em: ~520 nm) | - High sensitivity- Can be used for cell viability and intracellular esterase activity | - Non-specific for different types of esterases- Susceptible to spontaneous hydrolysis and fluorescence quenching- Signal can be pH-dependent | Saccharomyces cerevisiae esterases: K_m = 0.29 mM, V_max = 12.3 nmol/min/mg protein (for cFDA)[1] |
| 4-Methylumbelliferyl Acetate (4-MUA) | Fluorogenic | Fluorometry (Ex: ~365 nm, Em: ~445 nm) | - High sensitivity- More stable than some p-nitrophenyl esters | - Requires a fluorometer for detection- Potential for background fluorescence | Thermoanaerobacterium sp. Esterase I: K_m = 0.45 mM, K_cat = 14,690 mmol/min/mmol[2] |
Experimental Protocols
p-Nitrophenyl Butyrate (pNPB) Esterase Assay
This protocol is a general guideline for a spectrophotometric esterase assay using pNPB.
Materials:
-
p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of pNPB by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Add a defined volume of the assay buffer to each well of a 96-well plate.
-
Add the enzyme solution to the wells to initiate the reaction. A blank control with buffer instead of the enzyme should be included.
-
Add the pNPB working solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10 minutes) at a constant temperature.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The concentration of the product, p-nitrophenol, can be determined using its molar extinction coefficient.
Indoxyl Acetate Esterase Assay (Qualitative Plate Assay)
This protocol is suitable for screening for esterase activity in microbial colonies.
Materials:
-
Indoxyl acetate solution (e.g., 1% in acetone)
-
Filter paper
-
Petri dish with microbial colonies
Procedure:
-
Place a sterile filter paper disc onto an empty petri dish.
-
Saturate the filter paper with the indoxyl acetate solution and allow the acetone (B3395972) to evaporate.
-
Using a sterile toothpick or loop, pick a single colony from the culture plate and smear it onto the impregnated filter paper.
-
Incubate at room temperature and observe for a color change.
-
A positive reaction is indicated by the development of a blue to blue-green color within 5-10 minutes[3].
Fluorescein Diacetate (FDA) Esterase Assay
This protocol provides a general method for measuring total microbial esterase activity.
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 2 mg/mL in acetone)
-
Phosphate (B84403) buffer (e.g., 60 mM, pH 7.6)
-
Sample containing esterase activity (e.g., soil extract, cell lysate)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare a fresh working solution of FDA in the phosphate buffer.
-
Add the sample to a reaction tube or well of a microplate.
-
Add the FDA working solution to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by rapid cooling).
-
Measure the fluorescence at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.
-
A standard curve using known concentrations of fluorescein should be prepared to quantify the amount of product formed.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams illustrate the enzymatic reaction and a suggested workflow for substrate selection.
References
- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. universe84a.com [universe84a.com]
A Comparative Analysis of Lipase Kinetics on Long-Chain p-Nitrophenyl Esters
For researchers, scientists, and drug development professionals, understanding the kinetic properties of lipases is crucial for various applications, from biocatalysis to drug metabolism studies. This guide provides a comparative overview of the kinetic parameters of different lipases on long-chain p-nitrophenyl esters, with a focus on p-nitrophenyl stearate (B1226849) and its close analog, p-nitrophenyl palmitate. The data presented here is collated from various studies to offer a side-by-side comparison, supported by a detailed experimental protocol for assaying lipase (B570770) activity.
Comparative Kinetic Data of Lipases on p-Nitrophenyl Palmitate
Direct comparative kinetic data for various lipases on 2-Nitrophenyl stearate is limited in publicly available literature. However, p-nitrophenyl palmitate (pNPP), a C16 ester, serves as a close and frequently studied substrate analogue to p-nitrophenyl stearate (C18). The following table summarizes the kinetic parameters (Km and Vmax) of several common lipases on pNPP. These values provide insights into the enzymes' affinity for long-chain fatty acid esters and their maximum reaction velocities.
| Lipase Source | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) |
| Pseudomonas cepacia (immobilized) | ~0.77 | 49.5 | 64.3 |
| Pseudomonas fluorescens | 1.38 | 1.15 | 0.83 |
| Wild-Type Lipase Variant | 0.18 | 0.063 | |
| Candida rugosa |
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition, and whether the enzyme is free or immobilized).
Experimental Protocol: Spectrophotometric Assay of Lipase Activity
This protocol details a standard method for determining the kinetic parameters of lipases using a p-nitrophenyl ester substrate, such as p-nitrophenyl stearate. The assay is based on the spectrophotometric measurement of the release of p-nitrophenol, a yellow chromophore, upon enzymatic hydrolysis of the substrate.
Materials
-
Lipase enzyme of interest
-
p-Nitrophenyl stearate (or other p-nitrophenyl ester)
-
2-Propanol (or other suitable solvent to dissolve the substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Gum Arabic
-
Spectrophotometer (capable of measuring absorbance at 410 nm)
-
Microplate reader (optional, for high-throughput screening)
-
Incubator or water bath
Substrate Solution Preparation
-
Prepare a stock solution of p-nitrophenyl stearate in 2-propanol. The concentration will depend on the desired final concentrations for the kinetic assay (typically in the range of 0.1 to 10 mM).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing detergents to emulsify the substrate. A common formulation is 0.4% (v/v) Triton X-100 and 0.1% (w/v) gum arabic in the buffer.
Enzyme Solution Preparation
-
Prepare a stock solution of the lipase in a suitable buffer (e.g., Tris-HCl buffer). The concentration should be optimized to ensure a linear reaction rate over the desired time course.
Assay Procedure
-
In a microplate well or a cuvette, add the reaction buffer containing the emulsifiers.
-
Add a specific volume of the p-nitrophenyl stearate stock solution to achieve the desired final substrate concentration. Mix well to ensure a stable emulsion.
-
Pre-incubate the substrate mixture at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 410 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Perform control experiments without the enzyme (blank) to account for any non-enzymatic hydrolysis of the substrate.
Data Analysis
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol is typically ~18,000 M-1cm-1 at pH > 8).
-
Repeat the assay with varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for this purpose.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the kinetic parameters of a lipase.
Caption: Experimental workflow for lipase kinetic analysis.
Signaling Pathway of Lipase-Catalyzed Hydrolysis
The hydrolysis of a p-nitrophenyl ester by a lipase follows a well-established enzymatic mechanism.
Caption: Lipase-catalyzed hydrolysis of p-nitrophenyl stearate.
A Comparative Guide: 2-Nitrophenyl Stearate Assay vs. Titrimetric Methods for Lipase Activity Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipase (B570770) activity is a cornerstone of various research and development endeavors, from enzyme characterization to the screening of potential therapeutic agents. Among the myriad of available techniques, chromogenic assays using substrates like 2-nitrophenyl stearate (B1226849) and traditional titrimetric methods remain two of the most prevalent approaches. This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most suitable assay for your specific research needs.
Principles of Detection
2-Nitrophenyl Stearate Assay (Chromogenic Method)
This spectrophotometric assay utilizes a synthetic substrate, this compound, which is colorless. In the presence of lipase, the ester bond is hydrolyzed, releasing stearic acid and 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol is converted to the 2-nitrophenolate (B253475) ion, which imparts a yellow color to the solution. The intensity of this color, measured spectrophotometrically at approximately 410 nm, is directly proportional to the amount of 2-nitrophenol released and, consequently, to the lipase activity.
Titrimetric Methods
Considered by many as a reference or standard method, titrimetry directly measures the enzymatic activity of lipases.[1] This technique involves the incubation of the lipase with a natural triglyceride substrate, such as olive oil, leading to the release of free fatty acids. These liberated fatty acids are then quantified by titrating the reaction mixture with a standardized base, commonly sodium hydroxide (B78521) (NaOH), to a predetermined pH endpoint. The volume of titrant consumed is directly proportional to the amount of free fatty acids released, providing a direct measure of lipase activity.[1]
Performance Comparison
The choice between the this compound assay and titrimetric methods often hinges on a balance between throughput, sensitivity, and the nature of the research question. While direct comparative studies using this compound are limited, data from assays using structurally similar p-nitrophenyl esters (like palmitate) provide valuable insights.
| Feature | This compound Assay (Chromogenic) | Titrimetric Method |
| Principle | Spectrophotometric measurement of released 2-nitrophenol | Titration of liberated free fatty acids |
| Substrate | Synthetic (this compound) | Natural (e.g., Olive oil, tributyrin) |
| Throughput | High, amenable to microplate formats | Low to medium, manual and time-consuming |
| Sensitivity | Generally high, can detect low levels of activity | Moderate, may be less sensitive than some chromogenic methods |
| Correlation | Good correlation with titrimetric methods (r = 0.92 in a study comparing a colorimetric assay to a titrimetric method for canine serum lipase) | Considered a reference method |
| Advantages | Rapid, simple, high-throughput, requires small sample volumes | Uses natural substrates, considered a "gold standard", less susceptible to sample turbidity |
| Disadvantages | Indirect measurement, potential for substrate specificity issues, susceptible to interference from colored compounds and pH variations affecting p-nitrophenol absorbance | Labor-intensive, requires larger sample volumes, not easily automated, endpoint determination can be subjective |
Experimental Protocols
This compound Assay Protocol (Adapted from p-Nitrophenyl Palmitate Protocols)
This protocol is adapted for this compound and may require optimization, particularly concerning solvent choice and concentration to ensure substrate solubility.
Materials:
-
This compound
-
Isopropanol (B130326) or another suitable organic solvent (e.g., acetonitrile)
-
Phosphate (B84403) buffer (50 mM, pH 7.0-8.0)
-
Triton X-100 or other surfactant
-
Sodium deoxycholate
-
Gum arabic
-
Lipase solution
-
Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Substrate Solution Preparation:
-
Dissolve this compound in isopropanol to create a stock solution (e.g., 10 mM).
-
Prepare the assay solution by adding the stock solution to a phosphate buffer containing a surfactant (e.g., 1% Triton X-100) and emulsifiers like sodium deoxycholate and gum arabic. The final concentration of the substrate will need to be optimized but is typically in the range of 0.1-1 mM.
-
-
Enzyme Reaction:
-
Add 180 µL of the substrate solution to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the lipase solution to each well.
-
Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).
-
-
Measurement:
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. This will also ensure the pH is alkaline for optimal color development of the 2-nitrophenolate ion.
-
Measure the absorbance of each well at 410 nm using a microplate reader.
-
A blank reaction containing the buffer instead of the enzyme solution should be included to correct for any non-enzymatic hydrolysis of the substrate.
-
A standard curve of 2-nitrophenol can be prepared to quantify the amount of product released.
-
Titrimetric Lipase Assay Protocol (Olive Oil Emulsion)
Materials:
-
Olive oil
-
Gum arabic solution (5% w/v)
-
Phosphate buffer (50 mM, pH 7.0)
-
Lipase solution
-
Ethanol (B145695) (95%)
-
Phenolphthalein indicator (1% w/v in ethanol)
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 0.05 N)
-
Magnetic stirrer and stir bar
-
Burette
-
pH meter
Procedure:
-
Substrate Emulsion Preparation:
-
Enzyme Reaction:
-
In a reaction vessel, place a defined volume of the olive oil emulsion (e.g., 9.5 mL) and pre-incubate at the desired temperature (e.g., 37°C) with constant stirring.[2]
-
Initiate the reaction by adding a known volume of the enzyme solution (e.g., 0.5 mL).[2]
-
Incubate for a specific time (e.g., 30-60 minutes) with continuous stirring.[2]
-
-
Titration:
-
Stop the reaction by adding an excess of ethanol (e.g., 10-15 mL), which also serves to dissolve the free fatty acids.
-
Add a few drops of phenolphthalealein indicator.
-
Titrate the liberated free fatty acids with the standardized NaOH solution until a faint pink color persists. The endpoint can also be determined by titrating to a specific pH (e.g., pH 9.0) using a pH meter.[2]
-
A blank titration should be performed with a reaction mixture where the enzyme was added after the ethanol to account for any free fatty acids initially present in the substrate.
-
-
Calculation:
-
The lipase activity is calculated based on the volume of NaOH consumed, where one unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.[2]
-
Visualizing the Workflows
Caption: Workflow comparison of lipase assays.
Signaling Pathway of Chromogenic Detection
Caption: Chromogenic detection pathway.
Conclusion
Both the this compound assay and titrimetric methods offer robust means of quantifying lipase activity. The chromogenic assay excels in high-throughput screening applications where speed and convenience are paramount. Its good correlation with titrimetric methods suggests it is a reliable alternative for many applications. Conversely, the titrimetric method, with its use of natural substrates, remains the reference standard, particularly for detailed kinetic studies and when absolute accuracy is required. The ultimate choice of assay will be dictated by the specific experimental needs, available equipment, and the desired balance between throughput and directness of measurement.
References
Microbial Lipase Specificity: A Comparative Analysis of 2-Nitrophenyl Stearate Analogs
For researchers and professionals in drug development and biotechnology, understanding the substrate specificity of microbial lipases is paramount for optimizing enzymatic reactions. This guide provides a detailed comparison of microbial lipase (B570770) activity towards long-chain fatty acid esters, using p-nitrophenyl (pNP) esters as model substrates due to their common use in chromogenic assays. While the prompt specified 2-Nitrophenyl stearate (B1226849), the overwhelming majority of scientific literature utilizes p-nitrophenyl esters for lipase activity assays. Therefore, this guide will focus on the widely studied p-nitrophenyl stearate and its shorter-chain analogs to provide a relevant and data-supported comparison.
Microbial lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[1] Their substrate specificity, particularly concerning the acyl chain length of the fatty acid, is a critical characteristic that influences their application. The general principle behind the colorimetric assay is the enzymatic hydrolysis of a p-nitrophenyl ester, which releases the yellow-colored chromophore p-nitrophenoxide, allowing for spectrophotometric quantification of enzyme activity.[2]
Comparative Analysis of Lipase Activity on Various p-Nitrophenyl Esters
The choice of substrate is crucial as different lipases exhibit varying specificities towards esters with different acyl chain lengths.[2] Generally, lipases are more active on water-insoluble substrates with long fatty acid chains, while esterases prefer more soluble esters with shorter fatty acid chains.[3]
The following table summarizes the kinetic parameters of a wild-type microbial lipase against a range of p-nitrophenyl esters. This data illustrates a common trend where optimal activity is observed for medium-chain fatty acid esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42[4][5] |
| p-Nitrophenyl butyrate | C4 | 0.95[4][5] |
| p-Nitrophenyl octanoate (B1194180) | C8 | 1.1[4][5] |
| p-Nitrophenyl dodecanoate (B1226587) | C12 | 0.78[4][5] |
| p-Nitrophenyl palmitate | C16 | 0.18[4][5] |
| p-Nitrophenyl stearate | C18 | Hydrolyzed by some lipases[6] |
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
The data indicates that the lipase exhibits the highest activity towards p-nitrophenyl octanoate (C8), a medium-chain fatty acid ester.[4][5] The activity decreases for both shorter-chain (p-nitrophenyl acetate) and longer-chain (p-nitrophenyl dodecanoate and p-nitrophenyl palmitate) esters.[4][5] This suggests a preference for medium-chain fatty acids for this particular lipase. It is important to note that while some lipases can hydrolyze long-chain esters like p-nitrophenyl stearate, the activity is often lower compared to their preferred substrates.[6] For instance, a lipase from Sinorhizobium meliloti has been shown to hydrolyze p-nitrophenyl esters with chain lengths from C10 to C18, with p-nitrophenyl palmitate (C16) being the most effectively hydrolyzed substrate in that study.[6]
Experimental Protocol: Lipase Activity Assay
The following is a generalized and adaptable protocol for the measurement of lipase activity using p-nitrophenyl esters.
1. Materials and Reagents:
-
Microbial lipase solution of unknown activity
-
p-Nitrophenyl esters (e.g., p-nitrophenyl acetate, p-nitrophenyl butyrate, p-nitrophenyl octanoate, p-nitrophenyl dodecanoate, p-nitrophenyl palmitate, p-nitrophenyl stearate)
-
Isopropyl alcohol
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium carbonate (0.1 M)
-
Spectrophotometer or microplate reader
2. Preparation of Substrate Solution:
-
Dissolve the p-nitrophenyl ester in isopropyl alcohol to a concentration of 0.01 M.
-
Prepare the reaction mixture by adding 0.1 mL of the substrate solution to 0.8 mL of 0.1 M sodium phosphate buffer (pH 7.0). This mixture should be freshly prepared.
3. Enzymatic Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the lipase solution to the reaction mixture.
-
Incubate the reaction for a specific period (e.g., 30 minutes) at the chosen temperature.
4. Termination and Measurement:
-
Stop the reaction by adding 0.25 mL of 0.1 M sodium carbonate. The addition of sodium carbonate raises the pH, which stops the enzymatic reaction and shifts the equilibrium of the liberated p-nitrophenol to its yellow-colored phenolate (B1203915) form.
-
Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer.
-
A blank reaction should be prepared by adding the sodium carbonate before the enzyme solution.
5. Calculation of Lipase Activity:
-
The amount of liberated p-nitrophenol is quantified by comparing the absorbance to a standard curve of p-nitrophenol.
-
One unit of lipase activity is defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the spectrophotometric assay for determining lipase activity.
Caption: Workflow for the spectrophotometric lipase activity assay.
References
- 1. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of the 2-Nitrophenyl Stearate Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-NPS assay is a spectrophotometric method utilized for the determination of lipase (B570770) activity, particularly for enzymes with a preference for long-chain fatty acid esters. The principle of the assay is based on the enzymatic hydrolysis of the 2-Nitrophenyl stearate (B1226849) substrate by lipase, which releases 2-nitrophenol (B165410), a chromogenic product that can be quantified by measuring the absorbance at a specific wavelength.
Comparative Performance of Lipase Assays
The selection of an appropriate lipase assay depends on various factors including the specific research question, the nature of the enzyme, the substrate specificity, and the required throughput and sensitivity. Below is a comparison of the anticipated performance of the 2-NPS assay with a traditional titrimetric assay using a natural long-chain triglyceride substrate like olive oil.
| Parameter | 2-Nitrophenyl Stearate (2-NPS) Assay (Spectrophotometric) | Titrimetric Assay (e.g., using Olive Oil) | Fluorescent Assay (e.g., using BODIPY-labeled triglycerides) |
| Principle | Enzymatic release of a chromogenic product (2-nitrophenol). | Titration of fatty acids released by lipase hydrolysis. | Enzymatic release of a fluorescent probe from a quenched substrate.[1] |
| Substrate | Synthetic long-chain ester (this compound). | Natural long-chain triglycerides (e.g., Olive Oil).[2] | Synthetic fluorescently labeled long-chain triglycerides.[1] |
| Detection | Spectrophotometry (Absorbance at ~410 nm). | pH meter or colorimetric indicator. | Fluorometer (Emission at ~515 nm).[1] |
| Throughput | High (amenable to microplate format). | Low to medium. | High (amenable to microplate format). |
| Sensitivity | Moderate to high. | Low. | Very high.[1] |
| Precision (CV%) | Typically <10% for intra- and inter-assay variability in similar chromogenic assays. | Can be variable, often >10% in inter-laboratory studies. | Generally low, with CVs often below 10%.[3] |
| Accuracy | Good, but can be influenced by substrate solubility and non-specific esterase activity. | Considered a reference method, providing high accuracy.[2] | High, with good correlation to other methods.[1] |
| Linearity | Good over a defined concentration range. | Good, but dependent on the titration setup. | Excellent over a wide dynamic range.[1] |
| Advantages | Continuous, rapid, and suitable for high-throughput screening. | Measures activity on a natural substrate, considered a "true lipase" assay. | Highest sensitivity, suitable for low-level activity detection.[1][3] |
| Disadvantages | Substrate may not be representative of natural triglycerides; potential for interference from other esterases. | Labor-intensive, slow, and not suitable for high-throughput applications. | Substrate is synthetic and can be expensive; potential for photobleaching. |
Experimental Protocols
This protocol is a generalized procedure based on common practices for p-nitrophenyl ester-based lipase assays.
Materials:
-
This compound (2-NPS)
-
Lipase enzyme solution
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100, gum arabic)
-
Solvent for substrate (e.g., isopropanol (B130326) or a mixture of acetonitrile/isopropanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of 2-NPS in a suitable organic solvent. This stock solution is then used to prepare the working substrate solution.
-
Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the buffer, emulsifying agent, and the 2-NPS working solution.
-
Enzyme Addition: Initiate the reaction by adding a specific volume of the lipase enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Measurement: Monitor the increase in absorbance at approximately 410 nm over time. The rate of change in absorbance is proportional to the lipase activity.
-
Calculation: Calculate the lipase activity based on the rate of 2-nitrophenol formation, using the molar extinction coefficient of 2-nitrophenol under the assay conditions.
This method measures the fatty acids released from the hydrolysis of a triglyceride substrate.[2]
Materials:
-
Natural triglyceride substrate (e.g., olive oil)
-
Lipase enzyme solution
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., gum arabic)
-
Standardized NaOH solution (e.g., 0.05 M)
-
pH-stat or automatic titrator
Procedure:
-
Substrate Emulsion: Prepare a stable emulsion of the olive oil in the buffer solution containing the emulsifying agent.
-
Reaction Setup: Place a defined volume of the substrate emulsion in a thermostatically controlled reaction vessel.
-
pH Adjustment: Adjust the pH of the emulsion to the desired setpoint (e.g., pH 8.0).
-
Enzyme Addition: Add the lipase enzyme solution to initiate the reaction.
-
Titration: As the lipase hydrolyzes the triglycerides, fatty acids are released, causing a decrease in pH. The titrator automatically adds the NaOH solution to maintain the pH at the setpoint.
-
Measurement: The rate of NaOH consumption is recorded over time, which is directly proportional to the lipase activity.
-
Calculation: Calculate the lipase activity based on the rate of NaOH addition. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.[2]
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for an inter-laboratory validation study.
Caption: The enzymatic reaction underlying the 2-NPS assay.
References
A Comparative Guide to the Performance of 2-Nitrophenyl Stearate in Mixed Micelle Assays
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive evaluation of 2-Nitrophenyl stearate (B1226849) (2-NPS) for use in mixed micelle assays, comparing its performance with other common chromogenic substrates. The information presented herein is supported by experimental data and detailed protocols to facilitate informed decisions in assay development.
Introduction to 2-Nitrophenyl Stearate and Mixed Micelle Assays
Lipase (B570770) activity is typically measured using emulsified or micellar substrates to mimic the natural environment where these enzymes function at the lipid-water interface. Mixed micelle assays provide a stable and reproducible system for studying lipase kinetics. This compound is a chromogenic substrate that, upon hydrolysis by lipase, releases 2-nitrophenol (B165410), a yellow-colored product that can be quantified spectrophotometrically. The long C18 acyl chain of stearate makes 2-NPS a suitable substrate for true lipases, which preferentially hydrolyze long-chain triglycerides.
Performance Comparison of this compound with Alternative Substrates
The choice of substrate significantly impacts the apparent activity of a lipase due to the enzyme's substrate specificity. While direct kinetic data for this compound is limited in publicly available literature, we can infer its performance characteristics by comparing it with structurally similar p-nitrophenyl esters of varying acyl chain lengths. The following table summarizes the kinetic parameters of a wild-type lipase with a range of p-nitrophenyl esters. Given that stearate is a C18 fatty acid, its performance is expected to be in the range of other long-chain esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl Acetate | C2 | 0.42[1] | - | - |
| p-Nitrophenyl Butyrate | C4 | 0.95[1] | - | - |
| p-Nitrophenyl Octanoate | C8 | 1.1[1] | - | - |
| p-Nitrophenyl Decanoate | C10 | - | - | - |
| p-Nitrophenyl Dodecanoate | C12 | 0.78[1] | - | - |
| p-Nitrophenyl Myristate | C14 | - | - | - |
| p-Nitrophenyl Palmitate | C16 | 0.18[1] | - | - |
| This compound | C18 | Data not available | Data not available | Data not available |
Note: Data presented is for a wild-type lipase acting on p-nitrophenyl esters and is intended to illustrate the trend of lipase activity with varying acyl chain lengths. The specific activity will vary depending on the lipase source and assay conditions.
Based on the available data for p-nitrophenyl esters, many lipases exhibit a preference for medium-chain fatty acid esters (C8-C12). The activity tends to decrease with very short or very long acyl chains. Therefore, it is anticipated that the Vmax for this compound might be lower than that for medium-chain esters. However, its specificity for true lipases makes it a valuable tool to distinguish them from esterases, which are more active on short-chain esters[2].
Experimental Protocols
A detailed protocol for a mixed micelle lipase assay using a long-chain 2-nitrophenyl ester is provided below. This protocol can be adapted for this compound.
Materials:
-
This compound (or other 2-nitrophenyl long-chain ester)
-
Triton X-100
-
Bile salt (e.g., sodium taurodeoxycholate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase solution
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Mixed Micelle Substrate Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).
-
In a glass vial, evaporate a known amount of the substrate stock solution to dryness under a stream of nitrogen.
-
Add the Tris-HCl buffer containing Triton X-100 and a bile salt to the dried substrate.
-
Sonicate the mixture until a clear and homogenous mixed micelle solution is formed. The final concentrations of the components should be optimized for the specific lipase being studied.
-
-
Enzyme Assay:
-
Pipette the mixed micelle substrate solution into the wells of a microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the lipase solution to each well.
-
Immediately start monitoring the increase in absorbance at 410 nm (the wavelength of maximum absorbance for 2-nitrophenol at alkaline pH) at regular intervals.
-
Include a blank control without the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of 2-nitrophenol production using the molar extinction coefficient of 2-nitrophenol under the assay conditions.
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of 2-nitrophenol per minute under the specified conditions.
-
Visualizations
Logical Workflow for Lipase Assay using this compound
References
- 1. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 2. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Nitrophenyl Stearate: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Nitrophenyl stearate (B1226849), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
2-Nitrophenyl stearate is a chemical compound that requires careful handling. Understanding its primary hazards is the first step in safe management and disposal.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
General Handling: Avoid breathing in mist or vapors and prevent contact with skin.[1]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation. |
Step-by-Step Disposal Protocol
Proper disposal of this compound waste is crucial. The primary directive is to dispose of the chemical and its container at an approved waste disposal plant.[1][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Waste Collection:
-
Collect all waste materials containing this compound (e.g., unused product, contaminated consumables) in a designated, compatible, and properly sealed waste container.
-
Leave chemicals in their original containers whenever possible.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., skin sensitizer).
-
-
Segregation:
-
Store the this compound waste separately from other chemical waste streams to prevent accidental mixing and reactions.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
-
Contact Environmental Health & Safety (EHS):
-
Contact your institution's EHS office to declare the waste and request disposal. Provide them with the chemical name, quantity, and any other required information.
-
-
Scheduled Pickup:
-
Your EHS office will arrange for the collection of the waste by a certified hazardous waste disposal company.
-
-
Documentation:
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and signed by authorized personnel.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Absorption: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled chemical.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Summary of Disposal and Safety Data
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Data | Citation(s) |
| CAS Number | 104809-27-0 | [4] |
| Molecular Formula | C₂₄H₃₉NO₄ | [4] |
| Molecular Weight | 405.57 g/mol | [4] |
| Primary Hazard | Skin Sensitization (Category 1) | [1][2] |
| Hazard Statement | H317: May cause an allergic skin reaction. | [1][2] |
| Precautionary Statements | P261, P272, P280, P302 + P352, P333 + P313, P363, P501 | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Spill Containment | Prevent entry into drains and groundwater. Advise local authorities for significant spills. | [3] |
| Container Handling | Keep in original container. Do not mix with other waste. Handle uncleaned containers as the product itself. | [1] |
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling 2-Nitrophenyl Stearate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Nitrophenyl stearate (B1226849), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for 2-Nitrophenyl stearate was not located, an analysis of its chemical structure—an ester of stearic acid and 4-nitrophenol—and data from similar nitrophenyl esters and powdered solids indicate a need for caution. The primary hazards are expected to be skin and eye irritation, potential for allergic skin reaction, and the risk of a combustible dust explosion if dispersed in the air in sufficient concentrations[1][2]. Molten this compound can cause thermal burns[3].
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect against dust particles and potential splashes[4]. |
| Skin Protection | Nitrile or neoprene gloves. A disposable gown or lab coat. | To prevent skin irritation and allergic reactions. Nitrile gloves offer good resistance to bases, oils, and many solvents[5]. Gowns protect against contamination[4]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To be used when handling the powder outside of a chemical fume hood or if dust is generated, to prevent inhalation of airborne particles[4][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To protect hands from direct contact with the chemical[5][7]. |
| Body Protection | Lab coat, closed-toe shoes. | To protect against accidental spills and contamination[4]. |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a chemical fume hood to minimize inhalation exposure, especially when handling the powder[6].
-
Minimize dust generation and accumulation by using appropriate handling techniques and grounding equipment to prevent static electricity build-up, which can be an ignition source for dust explosions[2].
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking[1][3].
-
Remove contaminated clothing and wash it before reuse[1][7].
3. First Aid Measures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention[1][3].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[1][7].
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, regional, and national regulations[8].
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an approved waste disposal plant[1][7]. Do not mix with other waste[9]. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, labeled container[8]. |
| Spill Cleanup Material | Collect absorbent material containing the spilled chemical into a designated hazardous waste container[8]. |
Spill Response:
-
For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill[8][10].
-
Sweep up the material and place it into a suitable, labeled container for disposal[6]. Avoid creating dust[6][11].
-
Following product recovery, flush the area with water[10].
-
Do not allow the product to enter drains or waterways[6][8].
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chempoint.com [chempoint.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. harwick.com [harwick.com]
- 11. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
